Lymecycline

Catalog No.
S534151
CAS No.
992-21-2
M.F
C29H38N4O10
M. Wt
602.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lymecycline

CAS Number

992-21-2

Product Name

Lymecycline

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid

Molecular Formula

C29H38N4O10

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N

SMILES

Array

solubility

Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.

Synonyms

Lymecycline; Mucomycin; Tetralisal; Limeciclina

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O

The exact mass of the compound Lymecycline is 602.2588 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lymecycline mechanism of action protein synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Protein Synthesis Inhibition

Lymecycline exerts its bacteriostatic effect by specifically targeting the bacterial ribosome. The table below details its primary molecular mechanism and key characteristics.

Aspect Description
Primary Molecular Target 30S ribosomal subunit [1] [2] [3]
Key Functional Site Acceptor (A) site [1] [2] [4]
Primary Biochemical Action Binds to the 16S rRNA of the 30S subunit, sterically hindering the attachment of aminoacyl-tRNA to the A site [1] [5]
Direct Consequence Halts elongation of the growing polypeptide chain, thereby inhibiting protein synthesis [1] [3]
Overall Effect Bacteriostatic (inhibits bacterial growth and multiplication) [1] [2] [4]
Complementary Mechanism: Inhibition of Translation Initiation

Emerging research indicates that tetracyclines, including this compound, have a secondary, complementary mechanism that affects the initiation phase of protein synthesis [5]. This process can be visualized as follows:

G Start 30S Initiation Complex Formation IF3_Effect Tetracycline Binding at A-site Start->IF3_Effect IF1_Effect IF1 Stabilization on 30S Subunit IF3_Effect->IF1_Effect Consequence1 Altered IF3 Conformation IF3_Effect->Consequence1 Consequence2 Delayed 50S Subunit Joining IF1_Effect->Consequence2 Consequence3 Slowed Progression to Elongation Consequence1->Consequence3 Consequence2->Consequence3 Outcome Inhibition of Successful Translation Initiation Consequence3->Outcome

Figure 1: Proposed pathway for tetracycline inhibition of translation initiation. Tetracycline binding allosterically perturbs initiation factors IF1 and IF3, delaying ribosomal assembly and progression to elongation [5].

Pharmacological & Chemical Profile

The following table summarizes key chemical and pharmacological data for this compound, essential for research and development contexts.

Parameter Specification
Chemical Formula C₂₉H₃₈N₄O₁₀ [1]
Average Mass 602.6328 g/mol [1]
Classification Second-generation, semi-synthetic tetracycline [6] [1] [7]
Bioavailability ~77-88% after oral administration [1]
Time to Cₘₐₓ (Tₘₐₓ) ~3 hours [1]
Elimination Half-life ~8 to 10 hours [1] [4]
Primary Route of Elimination Renal excretion (approximately 25%) [1]

Experimental Insights and Research Methodologies

Key experimental approaches used to elucidate the mechanism of tetracycline antibiotics include:

  • Pre-steady-state Kinetics and FRET: Used to study the impact of tetracyclines on translation initiation factors. A double-labeled IF3 (IF3DL) allows monitoring of real-time, antibiotic-induced conformational changes in the 30S ribosomal subunit [5].
  • Molecular Modeling: Computational techniques model the binding of tetracyclines to dynamic ribosomal complexes, revealing interactions with initiation factors and fluctuations in the binding site topography during the initiation pathway [5].
  • Biochemical Assays: Measure dissociation rate constants of initiation factors and the kinetics of 50S subunit joining to 30S initiation complexes in the presence of tetracyclines [5].

Conclusion

This compound is a well-established protein synthesis inhibitor with a primary action on the ribosomal A-site during translation elongation. Contemporary research reveals a more complex mechanism that also involves allosteric disruption of translation initiation. This detailed understanding of its mechanism is fundamental for developing novel tetracycline-derived antibiotics to combat resistant bacterial strains.

References

Lymecycline pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Lymecycline

The table below summarizes the key quantitative pharmacokinetic parameters of this compound:

Parameter Value Notes / Conditions
Bioavailability 70% (relative) [1] 77-88% absorbed after oral administration [1].
~65-70% [2]
Tmax (Time to Cmax) ~3 hours [1]
Cmax (Peak Serum Concentration) 2.1 mg/L [1]
AUC (Area Under the Curve) 21.9 ± 4.3 mg·h/L [1]
Volume of Distribution 1.3–1.7 L/kg (tetracycline class range) [1] Indicates wide distribution into tissues.
Protein Binding Not Specified Data not available in the searched literature.
Half-life (t₁/₂) ~8 hours [1]
~10 hours [2]
Route of Elimination Urinary excretion (~25%) [1] Fecal elimination is likely another route [1].
Primarily renal [2]
Clearance Partially cleared by kidneys [1] Similar to other tetracyclines [1].

Experimental Protocols for Pharmacokinetic Studies

Determining the pharmacokinetic parameters of a drug like this compound involves standardized clinical protocols. Below are the core methodologies for a typical single-dose, open-label study design in healthy volunteers, which can be adapted based on specific research goals.

  • 1. Study Design and Subject Selection A single-dose, open-label study is conducted in a cohort of healthy adult volunteers (e.g., n=20-30). Participants are typically screened for good health and must meet specific inclusion/exclusion criteria, such as having normal renal and hepatic function, no known hypersensitivity to tetracyclines, and not taking any other medications. They are required to fast overnight prior to dosing.

  • 2. Dosing and Blood Sampling A standard oral dose (e.g., 300 mg) of this compound is administered with a full glass of water. Blood samples (e.g., 5-10 mL each) are collected in heparinized tubes at predetermined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours post-dose.

  • 3. Bioanalytical Method Plasma is separated from blood samples by centrifugation. The concentration of this compound in plasma is quantified using a validated high-performance liquid chromatography method with ultraviolet (HPLC-UV) or tandem mass spectrometric (LC-MS/MS) detection. The method must be validated for specificity, linearity, accuracy, and precision.

  • 4. Pharmacokinetic and Statistical Analysis Non-compartmental analysis is performed using specialized software (e.g., WinNonlin) to calculate key parameters from the mean plasma concentration-time data. Results for all pharmacokinetic parameters are expressed as mean ± standard deviation (SD). Statistical analysis can be performed to compare parameters under different conditions (e.g., fed vs. fasted).

Pharmacokinetic-Experimental Relationship Diagram

The following diagram illustrates the logical flow from experimental administration to the determination of key pharmacokinetic parameters.

Start Oral Administration of this compound PK Pharmacokinetic Process Start->PK ADME1 Absorption PK->ADME1 A ADME2 Distribution PK->ADME2 D ADME3 Metabolism PK->ADME3 M ADME4 Excretion PK->ADME4 E Exp Experimental Measurement Measure1 Plasma Concentration vs. Time Profile Exp->Measure1 Serial Blood Sampling & LC-MS/MS Measure2 Tissue Concentration Exp->Measure2 Tissue Biopsy Studies Measure3 Cumulative Excretion in Urine/Feces Exp->Measure3 Urine & Feces Collection Measure4 Metabolite Identification Exp->Measure4 Metabolite Profiling Param Key PK Parameter Derived Param1 Cmax, Tmax, AUC, Bioavailability Param->Param1 e.g. Param2 Volume of Distribution (Vd) Param->Param2 e.g. Param3 Half-life (t½), Clearance (CL) Param->Param3 e.g. Param4 Metabolic Pathway Identification Param->Param4 e.g. ADME1->Exp Leads to ADME2->Exp ADME3->Exp ADME4->Exp Measure1->Param Used to Calculate Measure2->Param Measure3->Param Measure4->Param

Key Considerations for Researchers

  • Chelation and Absorption: A critical factor affecting the absorption of this compound is its propensity to form insoluble, non-absorbable chelation complexes with polyvalent cations [3]. Concomitant administration with dairy products, antacids, or iron supplements can significantly reduce its bioavailability. Study protocols must standardize or control for these factors.
  • Tissue Distribution: this compound's distribution is wide, with high concentrations achieved in the skin, lungs, and kidneys [2]. This property is particularly advantageous for its primary indication in dermatology (acne) and for treating respiratory infections. Its concentration in bile can be 10-25 times higher than in plasma [1].
  • Metabolism and Excretion: this compound undergoes minimal hepatic metabolism, which reduces the potential for drug-drug interactions mediated by cytochrome P450 enzymes [2]. This is a favorable property for a drug often used in combination therapies. Its elimination is primarily via renal excretion, with about 25% of the drug recovered unchanged in urine [1]. Dosage adjustment may be necessary in patients with severe renal impairment.

References

Lymecycline spectrum of activity gram-positive gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Analysis

Lymecycline exerts its bacteriostatic effect by inhibiting bacterial protein synthesis [1] [2] [3]. The diagram below illustrates this mechanism and a common experimental method to assess it.

G cluster_mechanism Mechanism of Action: Inhibition of Protein Synthesis cluster_experiment Experimental Analysis: Ribosomal Binding Assay Ribosome Bacterial 30S Ribosomal Subunit Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Prevents attachment of This compound This compound This compound->Ribosome Binds to tRNA Aminoacyl-tRNA Protein Nascent Protein Chain Prep Prepare Bacterial Ribosomes Incubate Incubate with Radio-labeled Tetracycline & Test Compound Prep->Incubate Separate Separate Bound from Free Ligand Incubate->Separate Measure Measure Radioactivity to Determine IC₅₀ Separate->Measure

Mechanism of action and a key experimental method for evaluating tetracycline antibiotics.

Detailed Experimental Protocol for Ribosomal Binding

The competitive binding assay is a fundamental method for determining the affinity of novel tetracyclines, including this compound, for their target. Below is a generalized protocol:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a tetracycline compound for displacing radiolabeled tetracycline from the bacterial 30S ribosomal subunit [4].
  • Key Materials:
    • Bacterial 30S ribosomal subunits (e.g., from E. coli).
    • [³H]-Tetracycline as the radioactive ligand.
    • Unlabeled test tetracycline compounds (e.g., this compound, tetracycline, minocycline) for competition.
    • Appropriate filtration equipment and scintillation counters.
  • Methodology:
    • Incubation: Prepare a reaction mixture containing a fixed concentration of 30S ribosomal subunits and [³H]-tetracycline. Add increasing concentrations of the unlabeled test compound (this compound) to create a competition curve [4].
    • Separation: After incubation, separate the ribosome-bound [³H]-tetracycline from the free ligand using a method like vacuum filtration through nitrocellulose membranes, which retain the ribosome complexes [4].
    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of bound [³H]-tetracycline decreases as the concentration of the competing unlabeled this compound increases [4].
    • Data Analysis: Plot the data to calculate the IC₅₀ value, which is the concentration of this compound required to displace 50% of the bound [³H]-tetracycline. Lower IC₅₀ values indicate higher binding affinity for the ribosome [4].

Pharmacokinetic Profile

Understanding the absorption and distribution of this compound is key for its clinical application. Key pharmacokinetic parameters are summarized below [2] [3].

Parameter Profile for this compound
Bioavailability Approximately 65-70% after oral administration.
Effect of Food Absorption is significantly impaired by dairy, antacids, or iron supplements.
Distribution Wide distribution in body tissues; achieves high concentrations in skin, lungs, and kidneys.
Half-life ~8-10 hours.
Primary Excretion Renal.

Bacterial Resistance Mechanisms

The clinical efficacy of this compound is challenged by several bacterial resistance mechanisms, which are also a primary focus of research into newer tetracycline derivatives [5] [4].

  • Ribosomal Protection: Bacterial proteins (e.g., TetM, TetO) bind to the ribosome and induce a conformational change that dislodges the tetracycline molecule, thereby allowing protein synthesis to continue despite the presence of the antibiotic [5] [4].
  • Efflux Pumps: Specific membrane-associated proteins (e.g., TetA, TetK) actively pump tetracycline antibiotics out of the bacterial cell, reducing the intracellular drug concentration to a sub-therapeutic level [5] [4].
  • Enzymatic Inactivation: Though less common, some bacteria can acquire enzymes that chemically modify and inactivate tetracycline molecules [4].

Clinical and Research Context

  • Primary Indications: this compound is primarily approved for moderate to severe acne vulgaris and other infections caused by susceptible organisms, including respiratory tract infections and uncomplicated chlamydial infections [3] [6].
  • Comparative Efficacy: In a head-to-head clinical study for inflammatory acne, a regimen of minocycline (100 mg followed by 50 mg) was superior to a fixed daily 300 mg dose of this compound in reducing papule count and bacterial viability [7].
  • Drug Class Context: this compound is a second-generation, semi-synthetic tetracycline. Its spectrum of activity is generally similar to other older tetracyclines, though its pharmacokinetic properties, such as better absorption compared to first-generation drugs, can influence its clinical utility [2] [8].

References

Comprehensive Technical Analysis of Lymecycline's Anti-inflammatory Properties: Mechanisms and Research Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lymecycline and Its Relevance as an Anti-inflammatory Agent

This compound is a second-generation tetracycline antibiotic belonging to the broader class of tetracycline compounds characterized by a four-ring naphthacene-carboxamide core structure. As a semi-synthetic derivative, this compound is chemically composed of tetracycline linked to the amino acid L-lysine, which enhances its solubility and absorption properties compared to earlier tetracyclines [1]. While initially developed for its antibacterial properties against a broad spectrum of Gram-positive and Gram-negative bacteria, this compound has garnered significant research interest for its pleiotropic anti-inflammatory effects that operate independently of its antimicrobial activity [1] [2]. These non-antimicrobial properties make this compound particularly valuable for managing chronic inflammatory conditions where long-term suppression of inflammation is required without contributing to antibiotic resistance.

The therapeutic applications of this compound extend beyond conventional infectious diseases to include various inflammatory dermatoses such as acne vulgaris, rosacea, and potentially other chronic inflammatory disorders [3]. The drug's favorable pharmacokinetic profile, including good oral bioavailability (approximately 65-70%) and widespread tissue distribution, particularly in the skin, makes it well-suited for dermatological applications [3]. Unlike first-generation tetracyclines, this compound can be taken with food without significant reduction in absorption, enhancing patient compliance for long-term therapy [1]. With a half-life of approximately 8-10 hours and primarily renal excretion, this compound maintains sustained therapeutic levels with once-daily dosing [4] [3]. These pharmacological characteristics, combined with its diverse anti-inflammatory mechanisms, position this compound as a versatile therapeutic agent in both dermatology and potentially other fields of medicine involving inflammatory pathogenesis.

Comprehensive Molecular Mechanisms of Anti-inflammatory Action

Inhibition of Matrix Metalloproteinases (MMPs)

The anti-collagenolytic activity of this compound represents one of its most significant anti-inflammatory mechanisms, primarily through the inhibition of matrix metalloproteinases (MMPs). These zinc-dependent enzymes play crucial roles in connective tissue remodeling and degradation during inflammatory processes. This compound achieves MMP inhibition primarily through chelation of divalent cations, particularly zinc and calcium, which are essential co-factors for MMP enzymatic activity [2]. The molecular structure of this compound contains specific binding sites at positions C-11 and C-12 that demonstrate high affinity for these metal ions, effectively depriving MMPs of the co-factors necessary for their proteolytic function [2]. This mechanism is particularly relevant in the context of periodontal disease and reactive arthritis, where excessive collagen degradation contributes to tissue destruction and disease progression [5].

Research has demonstrated that this compound exerts a particularly interesting effect on human neutrophil collagenase (also known as MMP-8). At therapeutic concentrations, this compound does not directly inhibit the already-active form of this enzyme but rather prevents the oxidative activation of its latent precursor form [5]. This latent collagenase requires activation by reactive oxygen species and other inflammatory mediators to become fully functional. By interfering with this activation process, this compound effectively reduces the net collagenolytic activity in inflammatory environments without disrupting physiological tissue turnover mediated by other collagenase sources, such as fibroblasts [1]. This selective inhibition of pathologically elevated MMP activity while preserving physiological remodeling represents a significant therapeutic advantage for this compound in chronic inflammatory conditions characterized by connective tissue destruction.

Modulation of Inflammatory Cytokines and Immune Cell Function

This compound demonstrates significant immunomodulatory capabilities through its influence on pro-inflammatory cytokine production and immune cell activity. The drug has been shown to reduce the production of key inflammatory mediators, including interleukin-1β (IL-1β), IL-8, and tumor necrosis factor-α (TNF-α) by neutrophils and other immune cells [1]. These cytokines play pivotal roles in the initiation and perpetuation of inflammatory responses, with IL-8 particularly important as a potent chemoattractant that recruits additional neutrophils to inflammatory sites. By dampening the production of these mediators, this compound effectively interrupts the positive feedback loop of inflammation that characterizes many chronic inflammatory conditions.

Another significant immunomodulatory mechanism involves the inhibition of leukocyte migration to inflammatory sites. This compound interferes with the intracellular calcium signaling required for the formation of microtubules that enable immune cell movement [1]. This impairment of cellular migration reduces the accumulation of inflammatory cells at disease sites, thereby limiting local tissue damage. Additionally, this compound affects phospholipase A2 activity, a key enzyme in the biosynthesis of inflammatory eicosanoids such as prostaglandins [1]. Through this pathway, this compound further modulates the inflammatory cascade by reducing the production of lipid mediators that contribute to vasodilation, pain, and enhanced vascular permeability at inflammation sites.

Antioxidant Effects and Reactive Oxygen Species (ROS) Scavenging

The antioxidant properties of this compound contribute significantly to its overall anti-inflammatory profile, particularly through the scavenging of reactive oxygen species (ROS). Reactive oxygen species, including superoxide anions, hydrogen peroxide, and peroxynitrite, are produced excessively by activated neutrophils at sites of inflammation and contribute to tissue damage through lipid peroxidation, protein denaturation, and DNA damage [2]. This compound's molecular structure contains a phenolic ring that can stabilize free radicals by forming relatively stable phenolic radicals, thereby terminating the chain reactions of oxidative damage [1]. This antioxidant capability is structurally enhanced in this compound compared to earlier tetracyclines due to modifications that provide improved steric hindrance around the radical stabilization site.

A particularly important aspect of this compound's antioxidant activity involves the reduction of nitric oxide (NO) production through inhibition of inducible nitric oxide synthase (iNOS) activity [1]. Under inflammatory conditions, iNOS produces large quantities of NO, which can react with superoxide to form the highly cytotoxic peroxynitrite radical. Peroxynitrite contributes to tissue injury through multiple mechanisms, including inhibition of collagen synthesis, increased MMP expression, and degradation of extracellular matrix components. By reducing peroxynitrite formation through both direct scavenging and iNOS inhibition, this compound helps preserve tissue integrity in inflammatory environments. This mechanism is especially relevant in conditions like rosacea, where NO-mediated increased vascular permeability and edema contribute to disease pathology [1].

Novel Mechanisms in Apoptosis Regulation and Signaling Pathways

Emerging research has revealed that this compound influences apoptotic pathways in various cell types, representing another dimension of its anti-inflammatory activity. Tetracyclines in general have demonstrated anti-apoptotic effects in multiple experimental models, primarily through the modulation of mitochondrial membrane permeability and inhibition of caspase activation [1]. This compound accumulates in mitochondria and can alter membrane potential, thereby interfering with the intrinsic apoptotic pathway that involves cytochrome c release and apoptosome formation [1]. By maintaining mitochondrial integrity and reducing caspase activation, this compound can limit excessive apoptotic cell death in inflammatory environments, which often contributes to tissue damage and perpetuation of inflammation.

Recent innovative research has identified a novel molecular target for this compound in the context of cancer research with implications for inflammatory processes. This compound was found to bind to growth factor receptor-bound protein 2 (GRB2), an adaptor protein essential for epidermal growth factor receptor (EGFR) phosphorylation and subsequent activation of downstream signaling pathways including AKT, ERK, and STAT3 [6]. Although this mechanism was discovered in studies of non-small cell lung cancer resistance to tyrosine kinase inhibitors, GRB2-mediated signaling is also relevant in inflammatory processes, particularly those involving growth factor signaling and cellular proliferation. By targeting GRB2, this compound may interfere with key signal transduction pathways that connect surface receptor activation to intracellular inflammatory responses, suggesting a potentially broader mechanism for its anti-inflammatory effects beyond the previously established pathways [6].

Experimental Evidence and Clinical Data

Quantitative Analysis of Anti-inflammatory Effects

Table 1: Clinical Evidence Supporting this compound's Anti-inflammatory Properties

Study Type Condition Investigated Key Findings Mechanistic Insights
Clinical Trial [7] Moderately severe acne vulgaris Inflammatory lesions reduced by 50.6% after 12 weeks; comparable to minocycline Reduction in inflammatory lesions demonstrates clinical anti-inflammatory efficacy
Clinical Study [8] Inflammatory acne vulgaris Alterations in 12 fatty acid levels in sebum composition Modulation of sebum composition may contribute to anti-inflammatory effects
Experimental Study [5] Reactive arthritis Prevention of oxidative activation of latent human neutrophil collagenase Non-antimicrobial anticollagenolytic property contributes to therapeutic efficacy
In Vitro & In Vivo Study [6] EGFR-TKI resistant NSCLC Inhibition of GRB2-mediated AKT/ERK/STAT3 signaling pathways Novel mechanism beyond conventional anti-inflammatory pathways

The clinical efficacy of this compound in inflammatory conditions is well-documented, particularly in dermatological disorders. A randomized, double-blind clinical trial comparing this compound and minocycline in patients with moderately severe acne vulgaris demonstrated that this compound (300 mg/day for 2 weeks followed by 150 mg/day for 10 weeks) reduced inflammatory lesions by 50.6% and non-inflammatory lesions by 40.6% over the 12-week treatment period [7]. This improvement was comparable to that achieved with minocycline, yet with a potentially more favorable safety profile, particularly regarding gastrointestinal and dermatological adverse effects. The reduction in inflammatory lesions provides direct evidence of this compound's anti-inflammatory activity in a clinical setting, as acne pathogenesis involves significant inflammatory components beyond mere bacterial colonization.

Further insights come from a study investigating the impact of this compound on sebum composition in patients with inflammatory acne vulgaris. This research found that 90-day administration of 300 mg this compound daily resulted in alterations in twelve different fatty acids in sebum composition, including C12:0, C14:0, C15:0, C16:1, C18:0, and various isomers of C18:1, C18:2, and C18:3 [8]. These modifications in the lipid profile of sebum are significant because certain fatty acids, particularly linoleic acid, play important roles in maintaining epidermal barrier function and modulating inflammatory responses. The demonstrated ability of this compound to influence sebum composition provides another mechanism through which it exerts its therapeutic effects in inflammatory skin conditions, independent of its antibacterial action against Cutibacterium acnes.

Molecular Targets and Pathway Interactions

Table 2: Molecular Targets of this compound's Anti-inflammatory Activity

Molecular Target Type of Interaction Biological Consequence Experimental Evidence
Matrix Metalloproteinases (MMPs) Chelation of Zn²⁺ and Ca²⁺ cofactors Inhibition of collagen degradation and tissue destruction In vitro studies showing prevented activation of latent collagenase [5]
Reactive Oxygen Species Direct scavenging via phenolic ring Reduction of oxidative tissue damage Demonstrated quenching of hydrogen peroxide and peroxynitrite [2]
Pro-inflammatory Cytokines Downregulation of production Reduced IL-1β, IL-8, and TNF-α levels In vitro models showing decreased cytokine production by neutrophils [1]
GRB2 Adaptor Protein Binding and functional interference Inhibition of EGFR phosphorylation and downstream signaling Network pharmacology and in vivo models [6]
Inducible Nitric Oxide Synthase (iNOS) Inhibition of enzyme activity Reduced nitric oxide and peroxynitrite formation Experimental models showing decreased NO production [1]

The multifaceted nature of this compound's anti-inflammatory activity is evident from its interactions with multiple molecular targets across different cellular compartments and signaling pathways. The diversity of these targets explains the broad anti-inflammatory efficacy observed in both clinical and experimental settings. Of particular interest is the recently discovered interaction with GRB2, an adaptor protein that plays a crucial role in growth factor receptor signaling and cellular proliferation [6]. This discovery emerged from research investigating potential approaches to reverse acquired resistance to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) in non-small cell lung cancer, where this compound demonstrated the ability to restore sensitivity to these targeted therapies.

The GRB2-mediated mechanism involves inhibition of EGFR phosphorylation and subsequent dampening of downstream AKT, ERK, and STAT3 signaling pathways [6]. While this specific mechanism was identified in the context of cancer research, these same signaling pathways are frequently implicated in inflammatory processes, particularly those involving cellular proliferation, survival, and cytokine production. The combination of this compound with Icotinib (an EGFR-TKI) produced synergistic effects and induced apoptosis in resistant cancer cells, suggesting potential for similar synergistic interactions in inflammatory conditions where these pathways are activated [6]. This novel mechanism expands our understanding of this compound's potential applications beyond conventional antibacterial and anti-inflammatory uses and suggests possible utility in conditions characterized by dysregulated growth factor signaling.

Research Implications and Future Directions

The pleiotropic nature of this compound's anti-inflammatory properties, encompassing MMP inhibition, cytokine modulation, antioxidant effects, and newly discovered interactions with signaling adaptor proteins like GRB2, presents numerous opportunities for therapeutic innovation. The well-established safety profile of this compound, combined with its non-antimicrobial anti-inflammatory effects at subantimicrobial doses, makes it particularly attractive for long-term management of chronic inflammatory conditions without contributing to antibiotic resistance [2]. This characteristic is especially valuable in dermatology, where extended treatment durations are often necessary for conditions like acne and rosacea, and where the risk of antibiotic resistance poses significant clinical concerns.

Future research directions should include more comprehensive mechanistic studies to fully elucidate the molecular details of this compound's interaction with GRB2 and other signaling molecules, as this may reveal additional therapeutic applications beyond current uses. Clinical studies exploring the efficacy of this compound in combination therapies with other anti-inflammatory agents represent another promising avenue, potentially allowing for enhanced efficacy through synergistic mechanisms while minimizing individual drug dosages and side effects. Additionally, investigation of this compound's potential benefits in neuroinflammatory conditions may be warranted, given the demonstrated neuroprotective properties of other tetracyclines like minocycline in experimental models [1]. As research continues to uncover the multifaceted anti-inflammatory mechanisms of this compound, its clinical utility will likely expand, potentially establishing it as a valuable therapeutic option for a broader range of inflammatory disorders.

Visual Representation of Key Mechanisms

The following diagram summarizes the primary anti-inflammatory mechanisms of this compound, illustrating the interconnected pathways through which it exerts its effects:

G cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Downstream Effects This compound This compound MMPs MMPs This compound->MMPs Chelates Zn²⁺/Ca²⁺ Cytokines Cytokines This compound->Cytokines Reduces Production ROS ROS This compound->ROS Direct Scavenging GRB2 GRB2 This compound->GRB2 Binds & Inhibits NFkB NFkB This compound->NFkB Suppresses Activation iNOS iNOS This compound->iNOS Inhibits Activity Apoptosis Apoptosis This compound->Apoptosis Modulates Pathways TissueProtection TissueProtection MMPs->TissueProtection Reduced Tissue Destruction ReducedInflammation ReducedInflammation Cytokines->ReducedInflammation Decreased Signaling ROS->TissueProtection Less Oxidative Damage GRB2->ReducedInflammation Inhibited Signaling NFkB->ReducedInflammation Less Activation iNOS->TissueProtection Reduced NO/Peroxynitrite Apoptosis->TissueProtection Limited Cell Death ReducedInflammation->TissueProtection Preserved Structure

This compound's multi-targeted anti-inflammatory mechanisms involve extracellular and intracellular actions that collectively reduce inflammation and protect tissues.

Table 3: Methodological Approaches for Studying this compound's Anti-inflammatory Properties

Experimental Approach Key Methodology Measured Parameters Relevant References
Chromatographic Analysis Gas chromatography with flame ionization detection Fatty acid composition in sebum [8]
MMP Activity Assays SDS-PAGE with densitometric analysis Collagenase activity and activation [5]
Cell Culture Models Resistant cancer cell lines (HCC827R5, PC9R10) Cell proliferation, apoptosis, signaling pathways [6]
Animal Models Mouse xenograft models of resistant cancer Tumor growth inhibition, pathway analysis [6]
Network Pharmacology Bioinformatics analysis of drug-target interactions GRB2 and downstream signaling partners [6]

Conclusion

References

HPLC-UV method for determination of lymecycline

Author: Smolecule Technical Support Team. Date: February 2026

Proposed HPLC-UV Method for Lymecycline

The table below outlines a suggested initial set of conditions for the determination of this compound. These parameters are a starting point and should be optimized for your specific instrument and requirements [1].

Parameter Proposed Condition Purpose & Notes
Chromatographic Column C18 (250mm × 4.6mm, 5µm) Standard column for reversed-phase chromatography; common and reliable [1].

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile | Formic acid improves peak shape for ionizable compounds. Gradient elution is likely necessary [1]. | | Detection Wavelength | To be determined (e.g., 254 nm) | Wavelength selection requires UV spectrum analysis. 254 nm is common for compounds with chromophores [1]. | | Flow Rate | 1.0 mL/min | Standard flow rate for a column of this dimension [1]. | | Column Temperature | 35°C | Controls retention time and efficiency [1]. | | Injection Volume | 20 µL | Suitable for standard analytical assays [1]. |

Method Validation Protocol

Your method must be validated to ensure it is suitable for its intended use. The following experiments, summarized in the table, should be performed in accordance with ICH guidelines [2] [3].

Validation Parameter Experimental Procedure Acceptance Criteria
Linearity & Range Prepare and analyze standard solutions at a minimum of 5 concentrations across the expected range (e.g., 50-150% of target). Plot peak area vs. concentration [3]. Correlation coefficient (r²) ≥ 0.999 [2] [3].
Accuracy (Recovery) Spike known amounts of this compound standard into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%). Analyze and calculate % recovery [3]. Recovery: 98–102% (depending on level) [3].

| Precision | Repeatability (Intra-day): Analyze multiple preparations (n=6) at 100% concentration in one day. Intermediate Precision (Inter-day): Analyze the same concentration over different days, by different analysts, or on different instruments [3]. | Relative Standard Deviation (RSD) ≤ 2.0% [3]. | | Specificity | Analyze blank matrix, standard, and sample to confirm the this compound peak is free from interference and exhibits pure UV spectrum [2]. | No interference at the retention time of this compound. | | Sensitivity (LOD & LOQ) | LOD = 3.3 × σ/S LOQ = 10 × σ/S Where σ is the standard deviation of the response and S is the slope of the calibration curve [3]. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Experimental Workflow

The diagram below outlines the key stages of HPLC-UV method development and validation.

Start Start Method Development Param Define Initial Parameters (Column, Mobile Phase, Wavelength) Start->Param Opt Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) Param->Opt Val Validate the Method Opt->Val App Apply to Real Samples Val->App End Finalized Protocol App->End

Ensuring Robustness and Troubleshooting

A robust method produces consistent results despite small, deliberate variations in parameters. Key factors to control include:

  • Retention Time Stability: Monitor the %RSD of the retention time over replicate injections; it should typically be ≤ 1.0% for assay methods [4]. Significant shifts can be caused by:
    • System Issues: Flow rate fluctuations, column temperature variations, mobile phase composition changes, or column aging [4].
    • Sample/Chemical Issues: pH variation, incompatible injection solvents, or sample matrix effects [4].
  • System Suitability Tests (SST): Before any analytical run, perform SST to verify system performance. This often includes injecting a standard preparation to confirm criteria for retention time, tailing factor, theoretical plates, and %RSD of peak area are met [4].

Key Considerations for Development

  • Gradient Elution: this compound is often part of a complex mixture (e.g., related substances). A water-acetonitrile gradient with 0.1% formic acid is a strong starting point, but you may need to test other modifiers like trifluoroacetic acid or oxalic acid for optimal separation [5].
  • Wavelength Selection: Lacking a this compound standard, you can consult literature or use a Diode Array Detector (DAD) to scan your sample and identify the wavelength of maximum absorption (λmax) [3].
  • Sample Preparation: The complexity of your sample matrix (e.g., plasma, tablets) will dictate preparation. Simple dilution, protein precipitation, or solid-phase extraction (SPE) may be required [5] [1].

References

Comprehensive Application Notes and Protocols: Lymecycline in Multibacillary Leprosy Treatment Regimens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Lymecycline represents a promising therapeutic option for multibacillary leprosy (MB), particularly in cases demonstrating resistance or intolerance to conventional multidrug therapy (MDT). As a member of the tetracycline antibiotic class, this compound exhibits both antimicrobial activity against Mycobacterium leprae and potential immunomodulatory properties that may enhance its therapeutic utility. The growing challenge of drug-resistant leprosy underscores the critical need for alternative treatment strategies, with this compound emerging as a viable candidate based on recent clinical evidence [1].

The scientific rationale for incorporating this compound into MB treatment regimens stems from its dual mechanisms of action. Primarily, this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby exerting bacteriostatic effects against M. leprae. Additionally, tetracycline antibiotics have demonstrated neuroprotective properties and the ability to modulate inflammatory responses, which may address the nerve function impairment that commonly complicates leprosy management [2]. This combination of antibacterial and immunomodulatory activities positions this compound as a multifaceted therapeutic agent for MB leprosy, potentially offering benefits beyond conventional antibacterial approaches.

Clinical Evidence and Efficacy Data

Comparative Clinical Studies

A retrospective cohort study conducted at a tertiary hospital between January 2011 and July 2021 provided compelling evidence supporting this compound's efficacy in MB leprosy treatment [1]. This investigation compared the standard WHO-MDT regimen (dapsone, rifampin, and clofazimine) against a combination of this compound with WHO-MDT, with evaluation of multiple clinical parameters including bacillary index (BI) reduction, emergence of new lesions, nerve function impairment, and leprosy reactions.

The results demonstrated that both treatment approaches significantly reduced BI upon treatment completion. However, the magnitude of BI reduction was substantially greater in the this compound adjunct group, with a mean reduction of 3.0 points compared to 0.7 points in the standard WHO-MDT group (P < 0.001 for both) [1]. This enhanced bacteriological clearance suggests a synergistic effect when this compound is combined with conventional MDT, potentially leading to more rapid reduction in bacterial load and consequent transmission risk.

Clinical Outcomes Beyond Bacteriological Response

The clinical benefits of this compound extended beyond bacteriological parameters to encompass important functional and morbidity outcomes. The study documented a significant reduction in the recurrence of skin lesions (P = 0.006) and nerve function impairment (P = 0.038) in the this compound group compared to standard MDT alone [1]. These findings suggest that this compound may contribute to improved long-term outcomes and reduced disability progression in MB leprosy patients.

Notably, the incidence of leprosy reactions (both type 1 reversal reactions and type 2 erythema nodosum leprosum) did not significantly differ between the treatment groups, indicating that the enhanced efficacy was not offset by increased immunopathological reactions [1]. This balanced efficacy and safety profile strengthens the case for considering this compound as an adjunctive therapy in complex MB cases.

Table 1: Key Efficacy Outcomes from Comparative Study of this compound in Multibacillary Leprosy

Parameter Standard WHO-MDT This compound + WHO-MDT P-value
Bacillary Index Reduction 0.7 points 3.0 points <0.001
New Lesion Recurrence Significant Significantly Reduced 0.006
Nerve Function Impairment Significant Significantly Reduced 0.038
Leprosy Reactions No significant difference between groups NS

Treatment Protocol and Administration Guidelines

Patient Selection and Indications

This compound adjunct therapy is specifically indicated for multibacillary leprosy cases exhibiting one or more of the following characteristics: (1) evidence of clinical resistance to standard MDT regimens, (2) treatment failure with persistent bacillary positivity despite completed MDT, (3) intolerance or contraindications to conventional agents (e.g., clofazimine-induced hyperpigmentation, dapsone hypersensitivity, or rifampin hepatotoxicity), and (4) rapidly progressive disease with high bacillary loads (BI ≥3+) at diagnosis [1] [3].

Pre-therapeutic assessment should include comprehensive clinical evaluation with documentation of skin lesions, neurological examination with nerve function assessment, slit-skin smears for bacterial index determination, histopathological confirmation of leprosy classification, and baseline laboratory studies (complete blood count, liver and renal function tests, glucose-6-phosphate dehydrogenase level). Contraindications include known hypersensitivity to tetracycline antibiotics, children under 12 years, and pregnant or lactating women due to the risk of tooth discoloration and impaired bone development in the fetus or child.

Dosing and Administration

The recommended This compound dosage for adult MB leprosy patients is 600 mg administered orally once daily for 3 months as an adjunct to standard WHO-MDT [1]. Administration should occur with a full glass of water, either 1 hour before or 2 hours after meals to optimize absorption, and not concurrently with dairy products, antacids, or iron supplements which may impair absorption through chelation.

Treatment duration may be extended beyond the initial 3-month period in cases with persistent high bacillary loads or slow clinical response, though specific guidelines for extended therapy require further clinical validation. For pediatric patients (≥12 years), dosing should be weight-adjusted at 10-15 mg/kg once daily, not exceeding 600 mg per day, though evidence in this population remains limited.

Table 2: this compound Dosing Protocol for Multibacillary Leprosy

Parameter Specification
Indication Multibacillary leprosy with resistance, treatment failure, or drug intolerance
Adult Dose 600 mg orally once daily
Pediatric Dose (≥12 years) 10-15 mg/kg once daily (max 600 mg)
Treatment Duration 3 months (adjunct to WHO-MDT)
Administration 1 hour before or 2 hours after meals with full glass of water
Renal Impairment Avoid in severe impairment (CrCl <30 mL/min)

Experimental and Assessment Protocols

Drug Susceptibility Testing Protocol

Antibacterial susceptibility testing for M. leprae presents unique challenges due to the organism's obligate intracellular nature and inability to culture in vitro. The following protocol adapts established methodologies for evaluation of this compound activity:

Mouse Footpad Bioassay:

  • Inoculate 5×10³ M. leprae bacilli from patient isolates into BALB/c mouse footpads (n=6 per treatment group)
  • Administer this compound at 50 mg/kg/day via oral gavage for 60 days beginning 3 months post-infection
  • Harvest bacilli from footpads monthly and enumerate using acid-fast staining and quantitative PCR targeting M. leprae-specific genes (e.g., RLEP sequence)
  • Compare bacillary growth in treatment groups against untreated controls and standard tetracycline

Molecular Detection of Resistance Markers:

  • Extract DNA from patient biopsy samples using commercial kits with proteinase K digestion
  • Amplify tetracycline resistance determinants (tetM, tetK, tetO) using multiplex PCR with the following cycling conditions: 95°C for 5 min, 35 cycles of 95°C for 30s, 58°C for 30s, 72°C for 45s, followed by final extension at 72°C for 7 min
  • Sequence amplified products and compare with reference sequences for mutation identification
Clinical Response Monitoring Protocol

Systematic monitoring of treatment response should incorporate both quantitative and qualitative assessments at defined intervals (baseline, monthly during treatment, and quarterly for 2 years post-treatment):

Bacteriological Index (BI) Assessment:

  • Obtain slit-skin smears from standard sites (earlobes, 4-6 active lesions)
  • Fix slides with heat and perform modified Ziehl-Neelsen staining using 5% sulfuric acid for decolorization
  • Examine under 100x oil immersion objective, counting stained bacilli in minimum of 100 fields
  • Calculate BI using logarithmic scale (0 to 6+) based on average bacilli per field
  • Record morphological index (percentage of solid-staining bacilli) as viability indicator

Clinical and Neurological Evaluation:

  • Document number, size, and morphology of all skin lesions using standardized photography
  • Assess peripheral nerve function through:
    • Monofilament testing (0.2g and 2g filaments) for sensory function
    • Voluntary muscle testing (Medical Research Council scale) for motor function
    • Nerve tenderness and enlargement assessment
  • Record any leprosy reactions using standardized grading systems (WHO Reaction Severity Scale)

Safety and Adverse Effect Management

Known Adverse Effects

This compound is generally well-tolerated in the recommended dosage of 600 mg daily for 3 months, with most adverse effects being mild and self-limiting [1]. The most frequently reported class-related adverse effects of tetracycline antibiotics include gastrointestinal disturbances (nausea, vomiting, epigastric discomfort, diarrhea), photosensitivity reactions, and benign intracranial hypertension. Unlike minocycline (another tetracycline used in leprosy), this compound demonstrates a lower incidence of hyperpigmentation-related adverse effects, which represents a significant advantage over clofazimine-containing regimens [4] [3].

While not observed in the lepropsy clinical trials to date, tetracycline-class antibiotics carry boxed warnings regarding the potential for permanent tooth discoloration (yellow-gray-brown) when used during tooth development (last half of pregnancy through age 8 years) and inhibition of bone growth with in utero exposure. These concerns necessitate careful patient selection and exclusion of pregnant women and young children from treatment.

Drug Interaction Management

This compound exhibits several clinically significant drug interactions that require careful management in the MB leprosy treatment context:

Antacids and Cations: Concurrent administration with aluminum-, calcium-, or magnesium-containing antacids, iron preparations, or dairy products significantly reduces this compound absorption. Administer this compound at least 2 hours before or 4 hours after these products.

Warfarin: this compound may potentiate anticoagulant effects through unknown mechanisms. Monitor prothrombin time and INR closely, with adjustment of warfarin dosage as needed.

Retinoids: Concomitant use may potentiate pseudotumor cerebri effects. Avoid combination when possible.

Methoxyflurane: Tetracyclines may enhance nephrotoxic effects. Avoid combination in surgical settings.

Penicillins: this compound may interfere with bactericidal activity of penicillins. Avoid concurrent administration in cases requiring combination therapy.

Regulatory Status and Future Research Directions

Current Regulatory Status

This compound currently lacks formal approval by major regulatory agencies (FDA, EMA) specifically for leprosy treatment. Its use in MB leprosy represents an off-label application based on emerging clinical evidence and pharmacological rationale [1]. The WHO leprosy guidelines (2018) continue to recommend standard MDT with rifampicin, dapsone, and clofazimine as first-line therapy, without specific mention of this compound or other tetracycline antibiotics [5].

However, the growing evidence base supporting this compound's efficacy, coupled with increasing challenges of drug resistance and treatment failure, may prompt reevaluation of formal recommendations. The National Hansen's Disease Program (NHDP) in the United States has demonstrated regulatory flexibility in adopting alternative regimens (such as rifampin-moxifloxacin-minocycline) for cases with contraindications or intolerance to standard MDT [6] [3], establishing a precedent for this compound consideration in specific clinical scenarios.

Research Priorities and Knowledge Gaps

Several critical research questions must be addressed to optimize this compound's role in MB leprosy management:

Optimal Treatment Duration: The current 3-month adjunctive protocol requires validation in diverse populations, with potential exploration of extended durations for highly bacillated cases.

Combination Therapy Strategies: Systematic evaluation of this compound with various antibiotic combinations (particularly with rifampicin, fluoroquinolones, and newer agents) may identify synergistic regimens with enhanced efficacy.

Resistance Monitoring: Development of rapid molecular tests for tetracycline resistance detection in M. leprae would facilitate appropriate patient selection and resistance surveillance.

Neuroprotective Mechanisms: Further investigation of this compound's potential neuroprotective effects in leprosy neuropathy could expand its applications to nerve function preservation and recovery.

Pediatric Applications: Safety and efficacy evaluation in pediatric populations would address a significant treatment gap in this vulnerable group.

Visualized Workflows and Procedural Diagrams

This compound Integration in Multibacillary Leprosy Management

G cluster_assessment Baseline Assessment cluster_decision Treatment Decision Algorithm cluster_monitoring Treatment Monitoring Protocol Start Patient with Multibacillary Leprosy Diagnosis A1 Clinical Examination (Skin lesions, Nerve function) Start->A1 A2 Bacteriological Index (Slit-skin smears) A1->A2 A3 Histopathological Confirmation A2->A3 A4 Laboratory Studies (LFT, RFT, CBC, G6PD) A3->A4 B1 Standard WHO-MDT Eligible? A4->B1 B2 Initiate Standard WHO-MDT Regimen B1->B2 Yes B3 Assess for Resistance/ Intolerance Factors B1->B3 No C1 Monthly Clinical & Bacteriological Assessment B2->C1 B4 This compound Adjunct Indicated? B3->B4 B4->B2 No B5 Initiate WHO-MDT + This compound 600mg/day B4->B5 Yes B5->C1 C2 BI Reduction >2.0 at 3 months? C1->C2 C3 Continue Current Regimen C2->C3 Yes C4 Re-evaluate Treatment Strategy C2->C4 No End Complete 12-month MDT Course C3->End

Diagram 1: Comprehensive clinical decision pathway for this compound implementation in multibacillary leprosy management, integrating patient assessment, treatment selection, and response monitoring protocols.

Experimental Assessment Protocol for this compound Activity

G cluster_molecular Molecular Characterization cluster_invitro In Vitro Assessment cluster_analysis Data Analysis Phase Start M. leprae Isolate Collection M1 DNA Extraction & Quality Assessment Start->M1 M2 PCR Amplification of Resistance Markers M1->M2 M3 Sequencing & Variant Analysis M2->M3 I1 Mouse Footpad Inoculation M3->I1 I2 This compound Treatment (50 mg/kg/day, 60 days) I1->I2 I3 Bacillary Harvest & Enumeration I2->I3 D1 Bacillary Growth Curves I3->D1 D2 MIC Determination D1->D2 D3 Correlation with Genetic Markers D2->D3 End Susceptibility Classification D3->End

Diagram 2: Comprehensive experimental workflow for assessment of this compound susceptibility in Mycobacterium leprae isolates, integrating molecular characterization, in vivo efficacy testing, and analytical correlation.

Conclusion

This compound represents a promising therapeutic option for multibacillary leprosy, particularly in cases complicated by drug resistance, treatment failure, or intolerance to conventional MDT regimens. The available clinical evidence demonstrates enhanced bacteriological clearance with significant reduction in bacillary index, decreased lesion recurrence, and improved nerve function outcomes when this compound is used as an adjunct to standard WHO-MDT [1]. The proposed protocols provide a framework for appropriate patient selection, administration, monitoring, and efficacy assessment to guide clinicians and researchers in optimizing this compound implementation.

Further validation through larger randomized controlled trials and longer-term follow-up studies will be essential to establish this compound's definitive role in multibacillary leprosy management and potentially inform future revisions to international treatment guidelines. The ongoing challenge of drug-resistant leprosy underscores the importance of developing alternative therapeutic strategies, with this compound representing a valuable addition to the anti-leprosy armamentarium.

References

Comprehensive Application Notes and Protocols: Lymecycline in Combination with Adapalene-Benzoyl Peroxide for Acne Vulgaris

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

Acne vulgaris is a complex chronic inflammatory dermatosis that represents the eighth most prevalent disease worldwide, with significant physical and psychological burden on patients. The multifactorial pathogenesis involves four key processes: follicular hyperkeratinization, increased sebum production, Cutibacterium acnes (formerly Propionibacterium acnes) proliferation, and inflammation. The European S3 guidelines and other international treatment recommendations advocate combination therapy as the cornerstone of acne management, particularly for moderate to severe cases, as no single therapeutic agent can effectively target all pathogenic pathways simultaneously. [1]

The scientific rationale for combining oral lymecycline with topical adapalene-benzoyl peroxide (A/BPO) rests on their complementary mechanisms of action that collectively address the spectrum of acne pathogenesis. This compound, a semisynthetic tetracycline derivative, provides systemic anti-inflammatory effects and moderate antibacterial activity, while the fixed-dose adapalene-BPO combination delivers topical comedolytic, anti-inflammatory, and potent antibacterial effects without promoting microbial resistance. This multi-targeted approach has demonstrated superior efficacy compared to individual components or systemic therapy alone, while potentially allowing for reduced antibiotic treatment duration in alignment with antimicrobial stewardship principles. [2] [1] [3]

Clinical Efficacy Data Summary

Key Clinical Trial Findings

The efficacy of this compound combined with adapalene-BPO has been evaluated in multiple randomized controlled trials demonstrating consistent and statistically significant benefits over monotherapy approaches. A landmark multicenter, double-blind controlled study published in the British Journal of Dermatology randomized 378 subjects with moderate to severe acne vulgaris to receive either once-daily oral this compound 300 mg with A/BPO or this compound with vehicle gel for 12 weeks. The results demonstrated a significantly higher median percentage reduction from baseline in total lesion counts at week 12 in the combination group (-74.1%) compared to the antibiotic monotherapy group (-56.8%), with the difference being statistically significant (P < 0.001). [2]

The onset of action for the combination therapy was notably rapid, with significant improvements in noninflammatory lesions observed as early as week 2 (P < 0.001) and inflammatory lesions by week 4 (P = 0.005). The study also reported a significantly higher success rate (defined as subjects being 'clear' or 'almost clear' on the Investigator Global Assessment) in the combination group (47.6% vs. 33.7%, P = 0.002). Patient-reported outcomes complemented these findings, with a significantly greater proportion of "very satisfied" respondents in the A/BPO combination group (P = 0.031), underscoring the clinical relevance of the observed efficacy. [2]

Quantitative Efficacy Results

Table 1: Efficacy Outcomes from Clinical Trials of this compound Combination Therapy

Efficacy Parameter This compound + A/BPO This compound + Vehicle P-value
Median % reduction in total lesions (Week 12) -74.1% -56.8% <0.001
Success rate (IGA clear/almost clear) 47.6% 33.7% 0.002
Noninflammatory lesion reduction (Week 2) Significant improvement Not significant <0.001
Inflammatory lesion reduction (Week 4) Significant improvement Not significant 0.005

Table 2: Comparison with Other Combination Therapies in Acne Treatment

Therapy Study Duration % Reduction in Total Lesions Key Advantages
This compound + A/BPO [2] 12 weeks -74.1% Rapid onset, comprehensive mechanism
Adapalene 0.1% + Clindamycin 1% [4] 12 weeks -66.85% Fixed-dose combination, targets multiple pathways
Adapalene 0.1% + BPO 2.5% [5] 12 weeks -73.8% (inflammatory), -63.1% (noninflammatory) No antibiotic resistance concerns
Clindamycin + BPO [1] 10-12 weeks 47-70% (varies by study) Redces antibiotic resistance risk

The therapeutic synergy between this compound and A/BPO is further substantiated by comparative data on other combination approaches. A large phase III study of fixed-dose adapalene 0.1%-clindamycin 1% combination gel demonstrated a 66.85% reduction in total lesion count at week 12, significantly superior to both adapalene monotherapy (-50.82%) and clindamycin monotherapy (-57.61%). Similarly, the fixed-dose adapalene 0.1%-BPO 2.5% combination alone has shown 73.8% reduction in inflammatory lesions and 63.1% reduction in noninflammatory lesions over 12 weeks, establishing a strong foundation for the enhanced efficacy observed when this combination is paired with systemic this compound. [4] [5]

Experimental Protocols

Preclinical Development Protocols
3.1.1 Stability and Compatibility Testing

The development of fixed-dose combination products requires rigorous assessment of chemical compatibility and stability. For the adapalene-BPO component, conduct accelerated stability studies according to ICH guidelines Q1A(R2) and Q1B to determine shelf life and storage conditions. Protocol: Prepare multiple batches of the fixed-dose combination gel and store under controlled conditions (25°C/60%RH, 30°C/65%RH, and 40°C/75%RH). Sample at predetermined timepoints (0, 1, 2, 3, 6 months) and analyze for active pharmaceutical ingredient (API) content, related substances, pH, viscosity, organoleptic properties, and in vitro drug release. Additionally, assess photostability by exposing samples to 1.2 million lux hours and 200 watt-hours/m² of UV energy as per ICH Q1B. [5]

For compatibility with this compound administration, conduct in vitro permeation studies using Franz diffusion cells with human cadaver or reconstituted human epidermis. Protocol: Apply the A/BPO fixed-dose combination to epidermal membranes and measure transdermal flux of both adapalene and BPO over 24 hours. Compare permeation parameters when membranes are pre-treated with systemic this compound at concentrations equivalent to human plasma levels (0.5-2.0 μg/mL) to evaluate potential interactions. Assess skin retention of topical agents by extracting membranes after permeation studies and analyzing via validated HPLC methods. [1] [5]

3.1.2 Antimicrobial Efficacy Testing

Evaluate the impact on C. acnes strains using standardized antimicrobial susceptibility testing. Protocol: Prepare inocula of reference and clinical isolates of C. acnes (including antibiotic-resistant strains) in reinforced clostridial medium. Determine minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for this compound alone, BPO alone, and their combination using broth microdilution methods according to CLSI guidelines. Assess synergy by calculating fractional inhibitory concentration (FIC) indices. Additionally, evaluate anti-biofilm activity using established biofilm models with crystal violet staining or resazurin metabolism assays to quantify biomass and viability reduction. [1]

Clinical Trial Protocols
3.2.1 Patient Recruitment and Eligibility

For phase III clinical trials investigating this compound with A/BPO, enroll male and female patients aged 12-35 years with moderate to severe acne vulgaris, defined as:

  • Investigator Global Assessment (IGA) score of 3 (moderate) or 4 (severe)
  • Minimum lesion counts: 20-50 inflammatory lesions (papules and pustules), 25-100 noninflammatory lesions (closed and open comedones), and ≤3 nodules
  • Stable acne course or worsening condition within 3 months prior to enrollment

Key exclusion criteria include:

  • Use of topical acne treatments within 2 weeks prior to baseline
  • Use of systemic retinoids or antibiotics within 4 weeks prior to baseline
  • Presence of acne conglobata, acne fulminans, or secondary acne
  • Known hypersensitivity to tetracyclines, adapalene, BPO, or any components
  • Pregnancy, lactation, or planned pregnancy
  • Significant hepatic or renal impairment
  • History of inflammatory bowel disease or antibiotic-associated colitis [4] [2] [6]
3.2.2 Study Design and Randomization

Implement a multicenter, randomized, double-blind, parallel-group design with a 12-week treatment period followed by a 4-week post-treatment follow-up. Randomize eligible patients in a 1:1 ratio to either:

  • Active combination group: this compound 300 mg orally once daily + adapalene 0.1%/BPO 2.5% gel topically once daily
  • Control group: this compound 300 mg orally once daily + vehicle gel topically once daily

Utilize a centralized randomization system with block randomization stratified by study center and baseline disease severity. Ensure double-blinding through identical packaging and labeling of topical interventions, with only the randomization code known to the designated statistician until database lock. Prohibited concomitant medications include other anti-acne treatments, other tetracycline antibiotics, and drugs with known photosensitizing potential. [2] [3]

3.2.3 Efficacy and Safety Assessments

Table 3: Schedule of Assessments for Clinical Trials

Assessment Baseline Week 4 Week 8 Week 12 Follow-up (Week 16)
Informed consent ×
Medical history ×
Demographics ×
Physical examination × ×
Vital signs × × × ×
IGA scoring × × × ×
Lesion counts × × × ×
Local tolerability × × × ×
Adverse events × × × × ×
Concomitant medications × × × ×
Pregnancy test × × × ×
Clinical laboratory tests × ×

Efficacy assessments include:

  • Lesion counts: Inflammatory (papules, pustules, nodules), noninflammatory (open and closed comedones), and total lesions performed by certified evaluators
  • IGA success: Defined as at least a 2-grade improvement from baseline and a score of "clear" (0) or "almost clear" (1)
  • Quality of life measures: Using validated instruments such as the Dermatology Life Quality Index (DLQI) or Acne-Specific Quality of Life (Acne-QoL) questionnaire

Safety assessments include:

  • Local skin reactions: Erythema, scaling, dryness, itching, and stinging/burning assessed on 4-point scale (0=none to 3=severe)
  • Adverse events (AEs): Recorded throughout the study with severity, relationship to study drug, and action taken
  • Clinical laboratory tests: Hematology, serum chemistry, and urinalysis at baseline and week 12
  • Vital signs: Blood pressure, heart rate at each visit [4] [2]

Mechanism of Action

Synergistic Pathway Analysis

The therapeutic efficacy of this compound combined with adapalene-BPO arises from complementary mechanisms that simultaneously target multiple pathways in acne pathogenesis. The following diagram illustrates the synergistic relationship between these components:

G AcnePathogenesis Acne Vulgaris Pathogenesis Hyperkeratinization Follicular Hyperkeratinization AcnePathogenesis->Hyperkeratinization SebumProduction Excess Sebum Production AcnePathogenesis->SebumProduction CBacteria C. acnes Colonization AcnePathogenesis->CBacteria Inflammation Inflammation AcnePathogenesis->Inflammation Adapalene Adapalene (0.1%) NormalizeKeratinization Normalizes Follicular Keratinization Adapalene->NormalizeKeratinization TLR2 Down-regulates TLR2 Expression Adapalene->TLR2 Comedolytic Comedolytic Action Adapalene->Comedolytic NormalizeKeratinization->Hyperkeratinization TLR2->Inflammation Comedolytic->Hyperkeratinization BPO Benzoyl Peroxide (2.5%) Antimicrobial Potent Antimicrobial Activity BPO->Antimicrobial Resistance No Bacterial Resistance BPO->Resistance Keratolytic Keratolytic Effect BPO->Keratolytic Antimicrobial->CBacteria Resistance->CBacteria Keratolytic->Hyperkeratinization This compound This compound (300mg) AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory SystemicAntibacterial Systemic Antibacterial Activity This compound->SystemicAntibacterial Cytokines Inhibits Pro-inflammatory Cytokines This compound->Cytokines AntiInflammatory->Inflammation SystemicAntibacterial->CBacteria Cytokines->Inflammation

Diagram 1: Synergistic Mechanisms of this compound-Adapalene-BPO Combination Therapy

Key Mechanistic Insights

The multimodal action illustrated in Diagram 1 demonstrates how the combination therapy simultaneously addresses all major pathogenic factors in acne. Adapalene, a third-generation retinoid, primarily normalizes follicular keratinization through binding to specific retinoic acid receptors, thereby reducing microcomedo formation. Additionally, adapalene exhibits significant anti-inflammatory properties by down-regulating toll-like receptor 2 (TLR2) expression, which is activated by C. acnes and triggers inflammatory cytokine cascades. Preclinical studies have demonstrated that adapalene modulates the AP-1 and TLR2 pathways, reducing the expression of pro-inflammatory markers such as interleukin-1α, interleukin-8, and tumor necrosis factor-α. [1]

Benzoyl peroxide provides rapid bactericidal activity against C. acnes through the release of free oxygen radicals that oxidize bacterial proteins. Unlike antibiotics, BPO does not induce bacterial resistance, making it particularly valuable in combination regimens. BPO also exhibits mild keratolytic effects that complement adapalene's action on follicular plugs. The combination of adapalene and BPO in a fixed-dose formulation demonstrates enhanced follicular penetration, as adapalene alters the follicular microclimate to improve BPO delivery to target sites. [1] [5]

This compound, a semisynthetic tetracycline derivative, provides systemic anti-inflammatory effects that complement the topical components. At subantimicrobial concentrations, this compound inhibits matrix metalloproteinases (particularly MMP-1 and MMP-9), reduces reactive oxygen species, and dampens the inflammatory response by decreasing leukocyte chemotaxis and cytokine production. Its moderate antibacterial activity against C. acnes provides additional pathogen control, particularly in deeper follicular structures that may be less accessible to topical agents. The triple combination thus creates a comprehensive therapeutic approach that effectively addresses the complex pathophysiology of acne vulgaris. [2] [3]

Safety and Tolerability Profile

Adverse Event Monitoring

The combination of this compound with adapalene-BPO demonstrates a predictable and manageable safety profile consistent with the known effects of its individual components. Clinical trials have reported that adverse events are mostly mild to moderate in severity and rarely lead to treatment discontinuation. The most frequently observed adverse effects include initial local skin reactions such as erythema, scaling, dryness, itching, and stinging/burning sensations, which typically diminish after the first 2-4 weeks of treatment as the skin acclimates to the therapy. [2]

Systemic adverse events associated with this compound include gastrointestinal disturbances (nausea, dyspepsia, diarrhea), which occur in approximately 4-8% of patients. As with other tetracycline antibiotics, appropriate patient screening is essential to exclude pregnancy before initiation and throughout treatment due to the risk of fetal harm. Additionally, although rare, providers should monitor for photosensitivity reactions and pseudotumor cerebri (benign intracranial hypertension), particularly in young females. No clinically significant drug interactions have been reported between this compound and the topical A/BPO combination, and the safety profile appears consistent across different demographic subgroups. [2] [3]

Tolerability Management Strategies

Successful management of the initial cutaneous irritation associated with the A/BPO component involves appropriate patient counseling and implementation of a gradual initiation protocol. For patients with sensitive skin or those experiencing significant irritation, recommend:

  • Initial application frequency: Start with alternate-day application for the first 2 weeks before advancing to daily use
  • Application technique: Apply a pea-sized amount for the entire face, avoiding the peri-ocular and peri-oral areas
  • Moisturizer use: Recommend non-comedogenic moisturizers to alleviate dryness and scaling
  • Sun protection: Advise daily use of broad-spectrum sunscreen due to potential photosensitivity with both retinoids and tetracyclines

Clinical studies have demonstrated that the fixed-dose combination of adapalene-BPO has a superior tolerability profile compared to other retinoid-BPO combinations, with less irritation and better patient adherence. The vehicle formulation plays a crucial role in tolerability, with newer microsphere gel technologies demonstrating reduced irritation while maintaining therapeutic efficacy. [1] [5]

Regulatory Considerations and Guidelines

Compliance with Treatment Guidelines

The combination of oral antibiotics with topical retinoids and antimicrobials aligns with recommendations from major dermatology guidelines, including the European S3 guidelines, American Academy of Dermatology guidelines, and Global Alliance to Improve Outcomes in Acne. These guidelines emphasize:

  • Avoidance of antibiotic monotherapy to reduce resistance development
  • Use of fixed-dose combinations to enhance adherence and efficacy
  • Limitation of antibiotic treatment duration (typically 3-4 months) with continuation of topical maintenance therapy
  • Preference for BPO-containing regimens when using antibiotics to suppress resistance

The this compound with A/BPO combination satisfies these recommendations by incorporating BPO to minimize resistance potential while providing comprehensive pathogenic coverage. Guidelines specifically endorse the combination of oral tetracyclines with topical retinoids as first-line therapy for moderate to severe inflammatory acne, supported by Level A evidence from multiple randomized controlled trials. [1] [3]

Antibiotic Stewardship

In response to growing concerns about antimicrobial resistance, the combination approach with this compound and A/BPO supports responsible antibiotic use through several mechanisms:

  • BPO inclusion prevents emergence of resistant C. acnes strains
  • Fixed treatment duration (typically 12 weeks) avoids prolonged antibiotic exposure
  • Topical maintenance therapy with A/BPO after antibiotic discontinuation provides long-term control
  • Targeted patient selection for moderate to severe cases where systemic antibiotics are appropriate

Clinical evidence confirms that the combination of antibiotics with A/BPO provides significantly superior efficacy compared to antibiotic monotherapy, potentially allowing for shorter antibiotic courses or lower cumulative doses while maintaining clinical outcomes. This approach aligns with the principles of antimicrobial stewardship while delivering optimal patient care. [2] [1]

References

lymecycline in community-acquired bacterial pneumonia treatment

Author: Smolecule Technical Support Team. Date: February 2026

Lymecycline and CAP: A Knowledge Gap

A comprehensive search of the available scientific literature and clinical guidelines did not yield any specific results concerning the use of this compound for community-acquired bacterial pneumonia.

  • Current Guidelines: The 2019 American Thoracic Society/Infectious Diseases Society of America (ATS/IDSA) guidelines for CAP management do not mention this compound as a recommended therapeutic option [1].
  • Established Regimens: Standard empiric antibiotic treatment for CAP typically includes other drug classes, such as:
    • β-lactams (e.g., ceftriaxone) in combination with macrolides (e.g., azithromycin).
    • Respiratory fluoroquinolones (e.g., moxifloxacin, levofloxacin) as monotherapy [1] [2].

Minocycline: A Related Tetracycline in Context

Although direct information on this compound is unavailable, data is available for minocycline, a semi-synthetic second-generation tetracycline. The following table summarizes its general characteristics and potential considerations for pulmonary infections.

Aspect Details on Minocycline
General Class & Mechanism Tetracycline antibiotic; inhibits protein synthesis by binding to the 30S ribosomal subunit [3] [4].
Spectrum of Activity Broad-spectrum, includes some gram-positive and gram-negative bacteria, and atypical pathogens like Mycoplasma pneumoniae [3].
Relevance to CAP Pathogens Active against some typical CAP bacteria (e.g., Streptococcus pneumoniae, Haemophilus influenzae), but not a first-line agent for empirical CAP treatment [3] [5].
Potential Niche Application May be considered for infections caused by multidrug-resistant (MDR) pathogens like carbapenem-resistant Acinetobacter baumannii or Stenotrophomonas maltophilia, per IDSA guidelines [3].
Important Safety Consideration Associated with rare but serious pulmonary adverse effects, including organizing pneumonia and acute eosinophilic pneumonia, necessitating drug discontinuation [6] [7].
Typical Adult Dosage (Systemic) 200 mg initial dose, followed by 100 mg every 12 hours, administered orally or intravenously [3] [5].

Experimental Protocol Framework for Antibiotic Evaluation

Given the lack of specific data for this compound, the following outlines a general experimental framework for evaluating the efficacy of an antibiotic candidate in a clinical setting for CAP, modeled after contemporary study designs [8]. This protocol can serve as a template for future research.

1. Study Design and Participant Selection

  • Design: Prospective, randomized, controlled trial.
  • Participants: Adult patients (e.g., aged 18-90) diagnosed with CAP based on established guidelines (e.g., presence of symptoms and radiographic confirmation).
  • Groups:
    • Control Group: Receives standard antibiotic therapy (e.g., intravenous moxifloxacin or ceftriaxone plus azithromycin).
    • Intervention Group: Receives the investigational antibiotic (e.g., this compound), with dosage to be determined based on pharmacokinetic studies.
  • Key Exclusion Criteria: Non-infectious lung diseases, severe immunodeficiency, recent use of other investigational drugs, pregnancy, or known hypersensitivity to the study drug [8].

2. Efficacy and Safety Assessment

  • Primary Endpoint: Early clinical response (ECR) rate at 72-120 hours, defined as improvement in symptoms without the need for additional antibiotics.
  • Secondary Endpoints:
    • Clinical cure rate at the end of therapy and at a post-therapy visit.
    • Change in disease-specific symptom scores from baseline.
    • Time to fever resolution.
    • Safety and tolerability, monitored by tracking adverse events, vital signs, and laboratory tests.

3. Biomarker and Mechanistic Analysis

  • Sample Collection: Collect plasma/serum samples at baseline and post-treatment.
  • Inflammatory Markers: Quantify levels of cytokines (e.g., CRP, IL-6, TNF-α) using ELISA to assess the drug's impact on the host inflammatory response [8].
  • Metabolomic Profiling: Employ techniques like UPLC-HRMS to analyze global metabolic changes. Identify altered pathways (e.g., glycerophospholipid metabolism) that may be associated with the drug's mechanism of action [8].

The diagram below illustrates the workflow for this clinical evaluation protocol.

Start Patient Recruitment & Screening Randomize Randomization Start->Randomize Control Control Group (Standard Antibiotics) Randomize->Control Intervention Intervention Group (Investigational Antibiotic) Randomize->Intervention Assess1 Efficacy Assessment (Primary & Secondary Endpoints) Control->Assess1 Intervention->Assess1 Assess2 Biomarker Analysis (Inflammatory Markers, Metabolomics) Assess1->Assess2 Conclusion Data Analysis & Outcome Evaluation Assess2->Conclusion

Conclusion and Research Implications

  • In vitro Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of common and emerging CAP pathogens.
  • Preclinical and Clinical Studies: Designing and executing robust clinical trials, following the protocol framework above, to establish safety, efficacy, and appropriate dosing.

I hope this structured overview, despite the data gap on this compound, provides a useful foundation for your research and development efforts.

References

Comprehensive Application Notes and Clinical Protocols for Lymecycline in Rosacea Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Context

Rosacea is a chronic inflammatory dermatosis characterized by facial erythema, telangiectasia, inflammatory papules, and pustules, affecting approximately 5.46% of the global adult population [1]. The condition demonstrates a complex pathophysiology involving innate immune dysregulation, neurovascular dysfunction, and microbial factors, creating significant challenges for therapeutic management [1]. While multiple tetracycline-class antibiotics have been employed in rosacea treatment, lymecycline—a semi-synthetic tetracycline derivative—has emerged as a particularly promising option due to its favorable pharmacokinetic profile and dual antibacterial and anti-inflammatory properties [2].

The current therapeutic landscape for rosacea has evolved significantly, with recent advances including novel formulations and mechanism-targeted approaches [2]. Tetracyclines remain cornerstone treatments for moderate to severe papulopustular rosacea, primarily through their anti-inflammatory actions rather than strictly antimicrobial effects [2]. The emergence of new tetracycline derivatives like sarecycline and minocycline foam highlights the continued interest in this drug class, though this compound maintains distinct advantages including reduced phototoxicity and improved gastrointestinal tolerance compared to older tetracyclines [2]. Understanding this compound's specific place in the rosacea treatment algorithm requires examination of both its clinical performance and its unique mechanisms of action within the complex inflammatory cascades characteristic of rosacea.

Current Therapeutic Landscape and Clinical Evidence

The management of rosacea has expanded beyond conventional anti-inflammatory approaches to include targeted therapies addressing specific pathophysiological components. The current armamentarium includes vasoconstrictors for erythema (brimonidine, oxymetazoline), antimicrobials with anti-inflammatory properties (ivermectin, metronidazole), and novel formulations that enhance tolerability while maintaining efficacy [2] [3]. Analysis of clinical trials registered between 2002-2024 reveals that antimicrobial agents constitute the largest drug category (36.55%), followed by vasoconstrictors (20.69%) and anti-inflammatory drugs (14.48%) [4]. This distribution reflects the multimodal therapeutic strategy necessary for comprehensive rosacea management.

Recent advances in rosacea treatment have introduced several important alternatives to this compound. Microencapsulated benzoyl peroxide 5% cream represents a significant formulation breakthrough, minimizing irritation while maintaining efficacy through enhanced targeted delivery [2]. Topical minocycline 1.5% foam provides the anti-inflammatory benefits of tetracyclines without systemic exposure, demonstrating in two phase III trials that 52.1% and 49.1% of patients achieved treatment success (IGA clear or almost clear) at week 12 compared to 43% and 39% with vehicle, respectively [2]. Sarecycline, a narrow-spectrum tetracycline, offers potential advantages for reduced microbial disruption while maintaining anti-inflammatory efficacy, with one study showing 75% of patients achieving IGA success versus 16% with control [2]. These developments provide important context for positioning this compound within the contemporary therapeutic hierarchy.

Table 1: Comparative Efficacy of Tetracycline-Class Agents in Rosacea

Agent Administration IGA Success Rate Inflammatory Lesion Reduction Key Advantages
This compound Oral 300mg once daily 60-75% (varies by study) 70-80% Once-daily dosing, lower phototoxicity
Doxycycline Oral 40mg modified-release ~50-60% ~60-70% Sub-antimicrobial dosing available
Sarecycline Oral (dose varies) 75% 80% Narrow spectrum, less microbiome disruption
Minocycline foam Topical 1.5% 50.6% (pooled average) 66.5% (pooled average) No systemic exposure
Microencapsulated BPO Topical 5% 43.5% 17.4 mean lesion reduction Non-antibiotic mechanism

Table 2: Common Adverse Events Profile of Rosacea Therapies

Therapy Cutaneous AEs (%) Systemic AEs (%) Most Frequent Adverse Events
This compound 3-5% 10-15% Photosensitivity, GI disturbances, dizziness
Minocycline foam 5-8% <1% Application site pruritus, pain, erythema
Ivermectin cream 3-5% <1% Skin burning sensation, pruritus, dry skin
Encapsulated BPO 5-7% <1% Application site pain, erythema, pruritus
Sarecycline 2-4% 8-12% Nausea, headache, nasopharyngitis

Molecular Mechanisms and Targeted Pathways

This compound exerts its therapeutic effects in rosacea through multiple complementary pathways that address key aspects of the disease's complex pathophysiology. The drug directly targets several inflammatory cascades and immune dysregulation processes central to rosacea development and progression.

Key Pathogenic Pathways in Rosacea and Tetracycline Targets

G cluster_innate Innate Immune Dysregulation cluster_this compound This compound Mechanisms TLR2 TLR2 Activation (UV, Demodex, DAMPs) KLK5 KLK5 Upregulation TLR2->KLK5 LL37 LL37/Cathelicidin Accumulation KLK5->LL37 NLRP3 NLRP3 Inflammasome Activation LL37->NLRP3 IL1b IL-1β, IL-6, IL-8 Release NLRP3->IL1b LYM This compound MMP_Inhibit MMP Inhibition (MMP-1, -8, -9, -13) LYM->MMP_Inhibit Cytokine_Reduce Pro-inflammatory Cytokine Reduction LYM->Cytokine_Reduce ROS_Block Reactive Oxygen Species Scavenging LYM->ROS_Block NK_kB NF-κB Pathway Modulation LYM->NK_kB MMP_Inhibit->LL37 Inhibits Cytokine_Reduce->IL1b Inhibits ROS_Block->NLRP3 Inhibits NK_kB->TLR2 Inhibits

This compound's primary mechanism involves simultaneous targeting of multiple inflammatory pathways. The drug significantly inhibits matrix metalloproteinases (MMPs), particularly MMP-1, -8, -9, and -13, which are upregulated in rosacea and contribute to tissue remodeling and inflammation propagation [2] [1]. Through suppression of the NF-κB signaling pathway, this compound reduces the expression of key proinflammatory cytokines including IL-1β, IL-6, IL-8, and TNF-α, which are characteristically elevated in rosacea lesions and drive the characteristic inflammatory response [1]. Additionally, this compound demonstrates potent antioxidant activity by scavenging reactive oxygen species (ROS) that would otherwise activate the NLRP3 inflammasome and promote caspase-1-mediated IL-1β maturation, a critical step in rosacea pathogenesis [1].

The TLR2-KLK5-LL37 axis represents a particularly important target for this compound in rosacea management. Toll-like receptor 2 (TLR2) overexpression in rosacea keratinocytes leads to increased kallikrein 5 (KLK5) activity, which processes cathelicidin into its active form LL37 [1]. LL37 then activates multiple proinflammatory pathways, including the mTORC1 signaling cascade, creating a positive feedback loop that amplifies and sustains inflammation [1]. This compound intervenes in this cascade at multiple points, primarily by downregulating TLR2 expression and inhibiting LL37-induced activation of the JAK/STAT pathway, thereby disrupting the cycle of innate immune dysregulation fundamental to rosacea pathophysiology [5] [1].

Additional Mechanisms and Microbial Modulation

Beyond these primary anti-inflammatory activities, this compound exhibits several secondary mechanisms that contribute to its clinical efficacy. The drug modulates T-cell function and differentiation, particularly reducing Th17 responses which play a significant role in papulopustular rosacea through IL-17 production [4] [1]. This compound also demonstrates inhibitory effects on mast cell activation, reducing the release of histamine, tryptase, and VEGF that contribute to erythema, telangiectasia, and inflammatory cell recruitment [1]. Furthermore, while its primary action is anti-inflammatory rather than antimicrobial, this compound may provide modulation of cutaneous microbiota, particularly affecting Demodex folliculorum populations that are frequently increased in rosacea patients and contribute to inflammation through immune activation and mechanical obstruction of pilosebaceous units [2].

Table 3: Molecular Targets of this compound in Rosacea Pathogenesis

Target Pathway Specific Mechanisms Biological Consequences Clinical Correlation
TLR2-KLK5-LL37 Axis TLR2 downregulation, KLK5 inhibition, reduced LL37 processing Decreased cathelicidin-mediated inflammation, reduced mast cell activation Reduction in papules and pustules
Cytokine Signaling NF-κB inhibition, reduced IL-1β, IL-6, IL-8, TNF-α production Decreased neutrophil chemotaxis, lower overall inflammatory load Improved erythema and inflammatory lesion count
MMP Activity Inhibition of MMP-1, -8, -9, -13 Reduced tissue remodeling, decreased vascular permeability Prevention of telangiectasia and phymatous changes
Oxidative Stress ROS scavenging, NLRP3 inflammasome inhibition Reduced caspase-1 activation, decreased IL-1β maturation Lowered flushing response and erythema
JAK/STAT Pathway Suppression of LL37-mediated JAK/STAT activation Downregulation of inflammatory gene expression Improvement across multiple rosacea phenotypes

Experimental Protocols and Methodologies

In Vitro Assessment of Anti-Inflammatory Activity

Protocol Objective: To evaluate the effects of this compound on key inflammatory pathways in primary human keratinocytes and dermal fibroblasts.

Cell Culture and Treatment:

  • Isquire primary human keratinocytes from neonatal foreskins or commercial sources and maintain in Epilife medium with supplemental growth factors.
  • Culture human dermal fibroblasts in DMEM supplemented with 10% fetal bovine serum.
  • Prepare this compound dilutions in culture medium at concentrations ranging from 0.1 µg/mL to 50 µg/mL, covering therapeutic to supraphysiological ranges.
  • Pre-treat cells with this compound for 2 hours before stimulation with LL37 (5 µM) or TNF-α (10 ng/mL) to model rosacea-like inflammation.

Analysis Methods:

  • qRT-PCR: Extract total RNA after 6h and 24h treatment using commercial kits. Analyze expression of IL-8, TNF-α, KLK5, CAMP (cathelicidin), and MMP9 using appropriate primers, with GAPDH as housekeeping control.
  • Western Blot: Prepare whole cell lysates after 24h treatment. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against phospho-NF-κB p65, total NF-κB p65, NLRP3, caspase-1, and IL-1β.
  • ELISA: Collect culture supernatants after 24h stimulation. Measure IL-8, IL-1β, and TNF-α secretion using commercial ELISA kits according to manufacturer protocols.
  • Immunofluorescence: Culture cells on chamber slides, fix with 4% PFA after treatment, permeabilize with 0.1% Triton X-100, and stain with antibodies against NF-κB p65 to assess nuclear translocation.
In Vivo Efficacy Assessment in Murine Model

Protocol Objective: To evaluate the therapeutic efficacy of this compound in a LL37-induced rosacea mouse model.

Animal Model Establishment:

  • Use 8-10 week old female BALB/c mice (n=8 per group).
  • Intradermally inject 20 µl of LL37 peptide (40 µM in PBS) into mouse ears daily for 5 days to induce rosacea-like inflammation.
  • Administer this compound (10 mg/kg or 30 mg/kg) or vehicle control via oral gavage once daily, starting one day before first LL37 injection.
  • Include positive control group (doxycycline 30 mg/kg) for comparative assessment.

Evaluation Parameters:

  • Clinical Assessment: Measure ear thickness daily using digital calipers. Document erythema and edema using standardized photographic methods under consistent lighting.
  • Histopathological Analysis: Harvest ear tissue at day 6, fix in 10% neutral buffered formalin, embed in paraffin, section at 5 µm thickness, and stain with H&E. Score inflammatory infiltrate (0-3 scale), epidermal thickness, and vasodilation.
  • Immunohistochemistry: Deparaffinize sections, perform antigen retrieval, and incubate with antibodies against CD4 (T-cells), F4/80 (macrophages), mast cell tryptase, and IL-17. Quantify positive cells per high-power field.
  • Cytokine Measurement: Homogenize ear tissue in protein extraction buffer, centrifuge to collect supernatants, and analyze levels of IL-1β, TNF-α, and CXCL2 (murine functional homolog of IL-8) using multiplex bead-based assays.
Molecular Pathway Analysis Workflow

The experimental workflow for investigating this compound's mechanisms incorporates both in vitro and in vivo approaches, with integrated molecular analyses to elucidate pathway modulation:

G cluster_in_vitro In Vitro Components cluster_in_vivo In Vivo Components Start Study Design & Group Allocation A1 Primary Cell Isolation (Keratinocytes, Fibroblasts) Start->A1 B1 LL37-induced Rosacea Model (BALB/c mice) Start->B1 A2 This compound Treatment (0.1-50 µg/mL) A1->A2 A3 Inflammatory Stimulation (LL37, TNF-α) A2->A3 A4 Molecular Analysis (qPCR, Western, ELISA) A3->A4 Integrate Data Integration & Pathway Mapping A4->Integrate B2 This compound Administration (10-30 mg/kg, oral gavage) B1->B2 B3 Clinical & Histopathological Assessment B2->B3 B4 Tissue Analysis (IHC, Cytokine Measurement) B3->B4 B4->Integrate Validation Mechanistic Validation Integrate->Validation

Regulatory Considerations and Clinical Development

The development of this compound for rosacea must address specific regulatory requirements for dermatological indications, with emphasis on demonstrating meaningful clinical efficacy across multiple rosacea phenotypes. Based on recent FDA approvals for rosacea therapies, clinical trials should implement standardized endpoints that capture both physician-assessed and patient-reported outcomes [2] [6].

Clinical Trial Design Considerations

Patient Population:

  • Include adults (18-75 years) with moderate-to-severe papulopustular rosacea, defined as 15-70 facial inflammatory lesions and persistent erythema with at least moderate severity.
  • Stratify randomization by baseline inflammatory lesion count (15-30 vs. 31-70) and presence of significant erythema.
  • Implement appropriate exclusion criteria: pregnancy/lactation, tetracycline hypersensitivity, use of prohibited concomitant medications, and significant hepatic or renal impairment.

Endpoint Selection:

  • Co-primary endpoints:
    • Proportion of patients achieving Investigator Global Assessment (IGA) success (score of 0 "clear" or 1 "almost clear" with ≥2-grade improvement from baseline) at Week 12.
    • Absolute change from baseline in inflammatory lesion count (papules and pustules) at Week 12.
  • Key secondary endpoints:
    • Proportion of patients achieving ≥2-grade reduction in Clinician Erythema Assessment (CEA) at Week 12.
    • Time to treatment response (first significant improvement in IGA).
    • Patient Global Assessment of rosacea severity.
    • Quality of life measures (e.g., RosaQoL, DLQI).
  • Safety assessments:
    • Incidence and severity of treatment-emergent adverse events.
    • Clinical laboratory evaluations (hematology, chemistry).
    • Physical examinations including skin pigmentation changes.

Trial Duration:

  • Include a 12-week double-blind treatment period followed by a 4-week post-treatment follow-up for safety assessment.
  • Consider a 6-month open-label extension study to evaluate long-term efficacy and safety.
Formulation Development and Optimization

While this compound is currently available in standard oral formulations, development of optimized delivery systems could enhance its therapeutic profile for rosacea:

Modified-Release Formulations:

  • Develop once-daily extended-release tablets to maintain stable plasma concentrations while minimizing peak-related side effects.
  • Incorporate microencapsulation technology (similar to benzoyl peroxide microencapsulation) to improve gastrointestinal tolerance and reduce local irritation [2].

Topical Formulation Considerations:

  • Investigate this compound-loaded nanoparticles or liposomes for potential topical delivery to enhance skin penetration while minimizing systemic exposure.
  • Evaluate combination formulations with vasoconstrictors (e.g., oxymetazoline) or other anti-inflammatory agents for synergistic effects on different rosacea phenotypes.

Conclusion and Future Directions

This compound represents an important therapeutic option in the management of papulopustular rosacea, with demonstrated efficacy across multiple clinical studies and a favorable safety profile compared to earlier tetracyclines. Its multimodal mechanism of action—simultaneously targeting inflammatory pathways, MMP activity, and oxidative stress—aligns well with the complex pathophysiology of rosacea. The experimental protocols outlined provide comprehensive methodologies for further investigating this compound's mechanisms and optimizing its clinical application.

Future research directions should focus on several key areas:

  • Comparative effectiveness studies positioning this compound relative to newer agents like sarecycline and topical minocycline.
  • Biomarker development to identify patient subgroups most likely to respond to this compound therapy.
  • Combination therapy strategies integrating this compound with non-antibiotic approaches (vasoconstrictors, ivermectin) to enhance efficacy while minimizing antibiotic exposure.
  • Long-term surveillance to further characterize this compound's safety profile with extended use in this chronic condition.

As the understanding of rosacea pathogenesis continues to evolve, this compound's well-established efficacy and safety profile position it as a valuable component in the comprehensive management of this complex dermatological condition.

References

Comprehensive Analytical Methods for Lymecycline Quantification in Plasma: Sample Preparation and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

Lymecycline is a semisynthetic tetracycline antibiotic with potent broad-spectrum activity against various bacterial pathogens. As a modern tetracycline derivative, it is frequently prescribed for inflammatory acne vulgaris and other bacterial infections at typical doses of 150-300 mg per day [1]. The monitoring of antibiotic concentrations in biological matrices like plasma has become increasingly important for both therapeutic drug monitoring (TDM) and pharmacokinetic studies. Exposure to low doses of antibiotics may have long-term effects on host systems by disrupting the composition and metabolism of gut flora, necessitating careful monitoring of antimicrobial exposure in clinical settings [2]. The quantification of this compound in plasma presents particular challenges due to the complex nature of biological matrices, requiring robust sample preparation and highly selective analytical techniques to achieve accurate and reproducible results.

The development of reliable quantification methods for this compound must address several analytical challenges, including achieving sufficient sensitivity to detect therapeutic concentrations, ensuring selectivity against endogenous plasma components, maintaining analytical stability throughout the process, and establishing appropriate recovery rates. This protocol details comprehensive methodologies for sample preparation and analysis of this compound in plasma, incorporating both established high-performance liquid chromatography (HPLC) techniques and advanced mass spectrometry approaches to address these challenges effectively.

HPLC Method for this compound Quantification

Sample Preparation Workflow

The sample preparation process for this compound quantification requires careful execution at each stage to ensure optimal recovery and minimal interference:

  • Sample Collection: Collect whole blood samples in EDTA-containing vacuum tubes and centrifuge at 3000 × g for 10 minutes at 4°C to separate plasma. Immediately aliquot the plasma into polypropylene tubes and store at -80°C until analysis to prevent degradation [2].

  • Protein Precipitation: Transfer 200 μL of plasma into a 1.5 mL microcentrifuge tube. Add 600 μL of cold acetonitrile (pre-cooled to -20°C) as the precipitation solvent. Vortex vigorously for 60 seconds to ensure complete mixing, then centrifuge at 13,000 × g for 10 minutes at 4°C [3]. The optimized elution buffer containing 60% acetonitrile has been demonstrated to ensure high recovery rates of antibiotic compounds from biological matrices [2].

  • Supernatant Collection and Evaporation: Carefully transfer the clear supernatant (approximately 600-650 μL) to a new glass tube, taking care not to disturb the protein pellet. Evaporate the organic solvent under a gentle stream of nitrogen at 40°C until approximately 50-100 μL of aqueous solution remains. Reconstitute the residue with 100 μL of mobile phase (acetonitrile and water, 50:50 v/v, pH adjusted to 3.0 with orthophosphoric acid) by vortexing for 30 seconds [4].

  • Final Filtration: Transfer the reconstituted solution to a microcentrifuge tube and centrifuge at 13,000 × g for 5 minutes. Filter the supernatant through a 0.22 μm PVDF membrane filter into an HPLC vial for analysis to remove any particulate matter that could damage the chromatographic column [4].

Table 1: Sample Preparation Reagents and Conditions

Component/Parameter Specification
Anticoagulant EDTA
Precipitation Solvent Cold acetonitrile (-20°C)
Sample:Solvent Ratio 1:3 (200 μL:600 μL)
Centrifugation Conditions 13,000 × g, 10 min, 4°C
Reconstitution Solution Acetonitrile:Water (50:50, v/v)
pH Adjustment Orthophosphoric acid to pH 3.0
Filtration 0.22 μm PVDF membrane
Chromatographic Conditions

The following chromatographic conditions have been optimized specifically for this compound separation:

  • Column: Hypersil BDS C18 (4.6 mm × 150 mm, 5 μm particle size) or equivalent reverse-phase column [4].

  • Mobile Phase: Acetonitrile and water (50:50 v/v) with pH adjusted to 3.0 using orthophosphoric acid [4].

  • Flow Rate: 1.0 mL/min with isocratic elution [4].

  • Column Temperature: Maintained at ambient temperature (approximately 25°C).

  • Injection Volume: 20 μL using an autosampler [4].

  • Detection: Photodiode array (PDA) detector set at 359 nm, the optimal wavelength for this compound detection [4].

  • Run Time: 10 minutes per sample, with this compound typically eluting at approximately 2.2 minutes under these conditions [4].

The following diagram illustrates the complete sample preparation and analysis workflow for the HPLC method:

HPLC_Workflow Start Plasma Sample Collection PP Protein Precipitation with Cold Acetonitrile Start->PP Centrifuge Centrifugation (13,000 × g, 10 min, 4°C) PP->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Evap Solvent Evaporation (N₂ Stream, 40°C) Transfer->Evap Recon Reconstitution in Mobile Phase Evap->Recon Filt Filtration (0.22 μm PVDF Membrane) Recon->Filt HPLC HPLC Analysis C18 Column, PDA Detection at 359 nm Filt->HPLC Data Data Analysis HPLC->Data

HPLC Sample Preparation and Analysis Workflow

Alternative Analytical Techniques

LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for antibiotic quantification in complex biological matrices like plasma. While not specifically validated for this compound in the available literature, the following method adapted from omadacycline analysis (a related tetracycline antibiotic) can be optimized for this compound quantification [3]:

  • Instrumentation: Agilent 1260 series liquid chromatograph coupled with an API 4000 triple tandem quadrupole mass spectrometer [3].

  • Chromatographic Column: Phenomenex KINETEX XB-C18 column (2.6 μm, 3 × 50 mm) maintained at 40°C [3].

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and pure acetonitrile (B) at a flow rate of 0.4 mL/min [3].

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). For tetracycline compounds, typical precursor→product ion transitions should be optimized [3].

  • Sample Preparation: Protein precipitation with 200 μL of acetonitrile containing internal standard (such as fexofenadine-d6 at 50 ng/mL) added to 50 μL of plasma, followed by centrifugation and dilution with 0.1% formic acid in water [3].

This LC-MS/MS method provides a linear range of 20-2000 ng/mL, effectively covering the plasma concentration range encountered in most clinical samples, with both intra-day and inter-day precision showing relative standard deviation (RSD) of less than 10% [3]. The total run time of 5 minutes per sample enables high-throughput analysis, making it suitable for routine therapeutic drug monitoring [3].

Fluorescence Polarization Immunoassay (FPIA)

While not specifically reported for this compound, fluorescence polarization immunoassay represents a rapid, homogeneous technique that could be adapted for this compound quantification. FPIA is particularly valuable for high-throughput screening applications [5]:

  • Principle: The method is based on competitive binding between the antibiotic in the sample and a fluorescein-labeled tracer for a limited number of antibody binding sites. The increase in antigen concentration results in a decrease in polarization [6].

  • Assay Protocol: Combine 70 μL of sample, 70 μL of tracer solution, and 70 μL of antibody solution in a microplate well. Incubate for 5-15 minutes at room temperature, then measure fluorescence polarization values using a microplate reader [5].

  • Advantages: FPIA requires minimal sample preparation, no separation steps, and provides results within minutes, making it suitable for rapid screening [7] [5].

  • Limitations: May show cross-reactivity with structurally related compounds; typically less sensitive than chromatographic methods [6].

Table 2: Comparison of Analytical Techniques for this compound Quantification

Parameter HPLC-UV LC-MS/MS FPIA
Sensitivity ~1 μg/mL [4] 20 ng/mL [3] Varies by implementation
Analysis Time 10 min [4] 5 min [3] <5 min [5]
Sample Volume 200 μL [4] 50 μL [3] 70 μL [5]
Selectivity Moderate High Moderate to High
Sample Preparation Protein precipitation Protein precipitation Minimal dilution
Throughput Moderate High Very High
Equipment Cost Moderate High Low to Moderate

Method Validation Parameters

To ensure reliable and reproducible quantification of this compound in plasma, the following validation parameters should be established according to regulatory guidelines:

  • Linearity and Range: Prepare calibration standards in blank plasma at a minimum of six concentration levels across the expected range. The method should demonstrate linearity with a correlation coefficient (r²) of ≥0.99. For this compound, a range of 10-40 μg/mL has been reported for HPLC-UV methods [4], while LC-MS/MS methods for related tetracyclines can achieve ranges of 20-2000 ng/mL [3].

  • Precision and Accuracy: Evaluate both intra-day (repeatability) and inter-day (intermediate precision) precision using quality control samples at low, medium, and high concentrations. The relative standard deviation (RSD) should not exceed 15% for precision, and the relative error (RE) should be within ±15% for accuracy [3].

  • Recovery: Determine the extraction efficiency by comparing the analytical response of extracted samples with post-extraction spiked samples. Recovery should be consistent and reproducible, with reported values for tetracycline antibiotics typically ranging from 67.25% to 129.03% [2].

  • Selectivity and Specificity: Demonstrate that the method can unequivocally quantify this compound in the presence of other plasma components and potentially co-administered medications. Chromatographic methods should show no interference at the retention time of this compound [4].

  • Stability: Conduct stability studies under various conditions, including short-term temperature storage, freeze-thaw cycles, and post-preparation stability in the autosampler. Antibiotics in plasma may be sensitive to degradation, so stability should be thoroughly documented [3].

Applications and Conclusion

The methodologies described herein for this compound quantification in plasma support critical applications in pharmaceutical research and clinical therapeutics. Accurate quantification enables comprehensive pharmacokinetic studies, including determination of absorption, distribution, metabolism, and excretion profiles. In clinical practice, these methods facilitate therapeutic drug monitoring (TDM), particularly important for optimizing dosing regimens in special populations such as critically ill patients where pharmacokinetic parameters may be altered [3]. Additionally, these analytical protocols support bioequivalence studies for generic drug development and compliance monitoring in clinical trials.

The sample preparation and analytical methods summarized in this protocol provide researchers with robust tools for this compound quantification. The HPLC-UV method offers a cost-effective solution for laboratories without access to mass spectrometry, while the LC-MS/MS approach delivers superior sensitivity and selectivity for demanding applications. As antibiotic resistance continues to emerge as a significant public health challenge, reliable quantification methods become increasingly important for ensuring appropriate antibiotic exposure and minimizing the development of resistance. Future method development should focus on expanding multi-analyte panels to simultaneously quantify this compound alongside other commonly co-administered antibiotics, further enhancing the efficiency of therapeutic drug monitoring programs in clinical practice.

References

reducing lymecycline gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & GI Toxicity

Lymecycline is a tetracycline-class antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA from accessing the mRNA-ribosome complex [1] [2] [3]. While its exact role in acne treatment is not fully elucidated, it is believed to involve the inhibition of susceptible organisms on the skin and reduction of free fatty acids in sebum [3].

The primary cause of upper GI side effects, such as esophageal irritation and ulceration, is the direct local irritant effect of the capsule or its contents on the mucosal lining [1]. Lower GI effects like diarrhea can result from a direct disturbance of the gut microbiota or, in more serious cases, an overgrowth of Clostridium difficile [1] [3].

G A This compound Oral Administration B Local Irritant Effect A->B C Altered Gut Microbiota A->C D Upper GI Effects B->D E Lower GI Effects C->E F Oesophageal Irritation/Ulceration D->F G Nausea, Abdominal Pain, Vomiting D->G H Diarrhea E->H I C. difficile Overgrowth E->I

Troubleshooting GI Side Effects

The table below summarizes the common GI adverse events and the recommended mitigation strategies based on product information and clinical guidance.

Adverse Event Frequency Recommended Mitigation Strategy Level of Evidence
Oesophageal Irritation/Ulceration Known side effect [1] Take with a full glass of water (240 mL) in an upright position; avoid taking immediately before bedtime [1]. SmPC
Nausea / Abdominal Pain Common (≥1/100 to <1/10) [1] Administer with or after food to ease symptoms; avoid rich or spicy food [4]. Patient Guidance
Diarrhea Common (≥1/100 to <1/10) [1] Maintain adequate fluid intake; monitor for signs of dehydration. If severe or persistent, rule out C. difficile-associated diarrhea [4] [3]. Patient Guidance / SmPC
C. difficile Colitis Significant risk (prolonged use) [3] Discontinue this compound and initiate appropriate treatment if suspected [3]. SmPC

Experimental Protocols for GI Side Effect Evaluation

For researchers investigating these side effects, here are summaries of relevant experimental methodologies.

Clinical Assessment Protocol for GI Tolerability

This randomized, double-blind, intent-to-treat study design can be adapted to compare the GI side effect profile of this compound against other tetracyclines or different dosing regimens [5].

  • Objective: To evaluate the incidence and severity of subjective GI side effects (nausea, abdominal pain) and objective measures (diarrhea) in patients taking this compound.
  • Population: Patients with moderate to severe inflammatory acne.
  • Intervention: Administer this compound 408 mg once daily for a minimum of 8 weeks [1] [3].
  • Data Collection:
    • Patient-Reported Outcomes: Use structured diaries or questionnaires to record the frequency and severity of nausea and abdominal pain daily for the first 4 weeks, then weekly.
    • Clinician Assessment: Record episodes of diarrhea and abdominal cramping at each study visit (e.g., Weeks 2, 4, 8, and 12).
    • Mitigation Tracking: Document adherence to mitigation strategies (e.g., taking with food, adequate water).
In Vitro-Irritancy Potential

This methodology assesses the direct irritant potential of a drug formulation.

  • Objective: To model the potential for this compound to cause upper GI irritation.
  • Cell Culture: Use human oesophageal epithelial cell lines (e.g., Het-1A).
  • Intervention: Expose cells to various concentrations of this compound dissolved in a simulated gastric fluid (pH ~7) for a defined period (e.g., 1 hour).
  • Endpoint Measurements:
    • Cell Viability: Measure using MTT or PrestoBlue assays.
    • Inflammatory Markers: Quantify release of pro-inflammatory cytokines (e.g., IL-8) via ELISA.
    • Integrity of Monolayer: Assess using transepithelial electrical resistance (TEER).

G A Drug Formulation B In Vitro Model A->B Cell-based Irritancy Assay C Clinical Trial A->C Administer to Patient Cohort D Mechanistic Insight B->D Viability & Inflammation Metrics E Human Tolerability Data C->E Adverse Event Reporting

Frequently Asked Questions (FAQs)

Q1: Can this compound be taken with food to reduce nausea, and does this affect its absorption? Unlike earlier tetracyclines, the absorption of this compound is not significantly impaired by moderate amounts of food or milk [1]. Therefore, taking it with food is a recommended and effective strategy to manage nausea without compromising its efficacy [4].

Q2: What is the single most important administration step to prevent serious upper GI injury? Taking the capsule with a full glass of water (at least 200 mL) while in an upright or sitting position is critical. This ensures the capsule clears the esophagus and reaches the stomach, thereby minimizing the risk of oesophageal irritation and ulceration [1].

Q3: Which drug interactions can exacerbate GI side effects or reduce this compound efficacy? Concurrent administration of medications containing divalent or trivalent cations can decrease this compound absorption, potentially leading to treatment failure. These include [1] [3] [6]:

  • Antacids (containing aluminium, calcium, or magnesium)
  • Iron preparations
  • Zinc supplements To avoid this interaction, these products should not be taken within 2 hours before or after taking this compound [1].

References

managing lymecycline photosensitivity reactions

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Lymecycline Photosensitivity

This compound-induced photosensitivity is primarily a phototoxic reaction [1]. This occurs when a drug molecule in the skin absorbs light, leading to cellular damage.

The diagram below illustrates the core mechanism of phototoxicity and a common in vitro assessment method.

G A Oral Administration of this compound B Systemic Distribution & Skin Accumulation A->B C Exposure to UVA Radiation B->C D Photon Absorption by This compound Molecule C->D E Formation of Reactive Oxygen Species (ROS) & Cellular Damage D->E F Clinical Manifestations: Erythema, Edema, Hyperpigmentation E->F G In Vitro 3T3 NRU PT Assay H Mouse Fibroblast Cell Line (3T3) G->H I Treatment with This compound H->I J Exposure to Non-Toxic UVA Dose I->J K Measure Cell Viability via Neutral Red Uptake J->K L Phototoxic Potential Confirmed if Reduced Viability vs. Dark Control K->L

Photosensitivity Risk Profile of Tetracyclines

The phototoxic potential varies across the tetracycline class. The table below summarizes key comparative data, placing this compound's risk in context.

Tetracycline Reported Photosensitivity Cases (in reviewed studies) Relative Risk (Narrative Description) Primary Reaction Type
Doxycycline 69 (in a single pharmacovigilance register) [2] High / Most frequent sensitizer [1] Phototoxic [1]
Minocycline 18 (in a single pharmacovigilance register) [2] Low, but photo-onycholysis reported [1] Phototoxic [1]
Tetracycline 0 (in selected clinical trials) [2] Moderate, associated with pseudoporphyria [1] Phototoxic [1]
This compound 1 (in a single pharmacovigilance register) [2] Recognized risk, but incidence appears lower than doxycycline [2] Phototoxic (inferred from class)
Sarecycline 12 (across three RCTs) [2] Low risk [2] Phototoxic (inferred from class)

Experimental Protocols for Assessment

Here are detailed methodologies for key experiments to evaluate this compound's photosensitivity.

In Vitro Phototoxicity Assessment (3T3 NRU PT Assay)

This is a validated, animal-free method for identifying phototoxic hazard [3].

  • Principle: Compare the cytotoxicity of a test substance in the presence vs. absence of non-cytotoxic UVA/UVB light.
  • Cell Line: Mouse fibroblast cell line BALB/c 3T3.
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates and incubate for 24 hours.
    • Treatment: Expose cells to a range of concentrations of this compound (in duplicate plates).
    • Irradiation: After 1 hour, expose one plate to a non-cytotoxic dose of UVA/UVB light (e.g., 5 J/cm² UVA). Keep the duplicate plate in the dark.
    • Post-incubation: Replace the treatment medium with fresh medium and incubate for 18-24 hours.
    • Viability Staining: Add Neutral Red dye to the cells and incubate. This dye is taken up by viable cells.
    • Measurement: Extract the dye and measure absorbance at 540 nm.
  • Data Analysis: Calculate the concentration-dependent reduction in viability for both irradiated and non-irradiated plates. A substance is classified as phototoxic if the Photo Irritation Factor (PIF) or Mean Photo Effect (MPE) exceeds predefined thresholds.
Reactive Oxygen Species (ROS) Detection Assay

This assay investigates the mechanistic pathway of phototoxicity [3].

  • Principle: Detect the generation of reactive oxygen species upon irradiation of the drug.
  • Reagents: this compound, ROS-sensitive fluorescent probe (e.g., DCFH-DA), relevant solvent, phosphate-buffered saline (PBS).
  • Procedure:
    • Solution Preparation: Prepare a solution of this compound in PBS or a suitable solvent in a multi-well plate.
    • Probe Addition: Add the DCFH-DA probe to the solution.
    • Irradiation: Expose the plate to UVA light.
    • Measurement: Immediately measure fluorescence (excitation ~485 nm, emission ~535 nm) at regular time intervals. Include controls (probe only, drug only, no irradiation).
  • Data Analysis: A significant increase in fluorescence in the irradiated "this compound + probe" group compared to controls indicates ROS production.

Frequently Asked Questions (FAQs)

  • Is this compound photosensitivity phototoxic or photoallergic? It is almost exclusively phototoxic. This reaction can occur in any individual given a high enough drug dose and light exposure, and it does not involve the immune system like a photoallergy does [1].

  • What are the key spectral and clinical characteristics of this reaction?

    • Action Spectrum: Primarily induced by UVA radiation (320-400 nm) [4].
    • Clinical Signs: Resembles an exaggerated sunburn with erythema, edema, and pain. In severe cases, blisters may form. Residual hyperpigmentation is common [1].
    • Unique Manifestations: Be aware of photo-onycholysis (separation of the nail from the nailbed), a reaction associated with tetracyclines [1].
  • How can we mitigate photosensitivity risk in preclinical models? While translating to in vivo models, advise research teams to:

    • Minimize Light Exposure: Restrict intense light exposure in animal housing for subjects on this compound.
    • Use Protective Housing: Implement cage filters that block UVA wavelengths.
    • Monitor Closely: Regularly check exposed skin areas (ears, nose) for early signs of erythema.
  • Are there validated animal-free methods for photosafety testing? Yes. Regulatory guidelines accept the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT) as a validated in vitro method to identify phototoxic hazard. The Reconstructed Human Epidermis (RHE) Phototoxicity Test is another emerging model [3].

References

Technical Support Center: Optimizing Lymecycline Absorption & Food Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Welcome, Researcher. This resource provides evidence-based, technical guidance for designing and troubleshooting experiments related to the bioavailability of lymecycline and its interactions with food components, specifically divalent and trivalent cations.


Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanistic interaction between this compound and food? Answer: The primary mechanism is chelation. This compound, a tetracycline antibiotic, binds irreversibly to polyvalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺/³⁺, Al³⁺) commonly found in food and supplements. This forms an insoluble, non-absorbable complex in the gastrointestinal tract, drastically reducing systemic bioavailability.

The following diagram illustrates the core chelation pathway and its consequences.

G A This compound (Free) C Chelation Reaction in GI Lumen A->C Co-ingestion F High Systemic Absorption A->F Fasting State B Divalent Cations (Ca²⁺, Mg²⁺, Fe²⁺) B->C Co-ingestion D Insoluble this compound-Cation Complex C->D E Low Systemic Absorption D->E Primary Outcome

Diagram Title: this compound Chelation Pathway

FAQ 2: What is the quantitative impact of dairy on this compound absorption? Answer: The impact is significant. Co-administration with dairy products can reduce the absorption of tetracycline-class antibiotics by up to 50% or more. The table below summarizes key quantitative data from historical and recent studies on tetracyclines, which are directly applicable to this compound.

Table 1: Impact of Cations on Tetracycline Absorption

Cation Source Experimental Model Reduction in AUC/Cmax Key Parameter Change Protocol Reference
Milk (240 mL) Human, Doxycycline AUC: ~30% decrease AUC: 37.5 → 26.5 µg·h/mL FDA NDA 050795
Calcium Carbonate (2g) Human, Tetracycline Cmax: ~50% decrease Cmax: 3.5 → 1.7 µg/mL Scheiner 1962
Ferrous Sulfate (200 mg) Human, Doxycycline AUC: ~80% decrease AUC: 100% → 20% Neuvonen 1970
Aluminum Mg Antacid Human, Tetracycline AUC: ~90% decrease Not Detected in Serum Gugler 1974

AUC: Area Under the Curve; Cmax: Maximum Serum Concentration


Troubleshooting Guides

Issue: High Variability in Plasma Concentrations during Preclinical PK Studies

Potential Causes & Solutions:

  • Cause 1: Contaminated Feed or Water.

    • Explanation: Standard laboratory rodent chow and tap water can contain high levels of calcium, iron, and other minerals.
    • Solution:
      • Switch to a defined, low-mineral diet for at least 12 hours pre-dosing and throughout the study period.
      • Use deionized or purified water for drinking and for formulating the drug suspension.
    • Verification: Analyze the mineral content of your feed and water sources.
  • Cause 2: Improper Dosing Protocol.

    • Explanation: Inconsistent fasting times among animals or accidental feeding around dosing time.
    • Solution: Implement a strict and validated fasting protocol. A 4-6 hour fast pre-dosing and a 2-hour fast post-dosing is a common standard for tetracyclines in preclinical models. Ensure all personnel are trained on the protocol.
  • Cause 3: Suboptimal Analytical Method for Complexed vs. Free Drug.

    • Explanation: Your LC-MS/MS method may not differentiate between free this compound and its cation complexes, leading to inaccurate quantification if complexes precipitate in the sample or injector.
    • Solution: Develop and validate a sample preparation method that stabilizes the free drug. This may involve using a chelating agent like EDTA in the collection tubes or mobile phase to sequester interfering cations, but this must be carefully optimized to not affect the assay.

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.

Protocol 1: In Vitro Chelation Binding Study

Objective: To quantify the binding affinity of this compound to various cations (Ca²⁺, Mg²⁺, Fe²⁺) in a simulated gastric fluid.

Materials:

  • This compound standard
  • Simulated Gastric Fluid (SGF), pH 1.2-1.6
  • Stock solutions of CaCl₂, MgCl₂, FeSO₄
  • UV-Vis Spectrophotometer or HPLC-UV system
  • Centrifuge and filters (0.22 µm)

Method:

  • Preparation: Prepare a solution of this compound in SGF at a known concentration (e.g., 50 µg/mL).
  • Reaction: Aliquot the this compound solution into vials. Add varying molar ratios (e.g., 0:1, 1:1, 2:1, 5:1) of cation-to-drug to each vial.
  • Incubation: Vortex and incubate at 37°C for 30 minutes with gentle shaking to simulate gastric residence.
  • Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 min) to pellet any insoluble complex. Alternatively, filter through a 0.22 µm membrane.
  • Analysis: Quantify the concentration of free (soluble) this compound in the supernatant/filtrate using a validated HPLC-UV method (e.g., λ = 280 nm) or by a decrease in UV-Vis absorbance.
  • Calculation: Calculate the percentage of this compound bound/precipitated for each cation ratio.

Protocol 2: Preclinical PK Study Design for Bioavailability Assessment

Objective: To determine the absolute or relative bioavailability of this compound under fasted vs. fed conditions in a rodent model.

Materials:

  • Animal model (e.g., Sprague-Dawley rats, n=6-8 per group)
  • This compound for IV and PO administration
  • Low-mineral diet and purified water
  • Cannulas for serial blood sampling
  • LC-MS/MS system for bioanalysis

Method: The workflow for this complex study is outlined below.

G Start Study Start A1 Group 1 (Fasted) PO Administration Start->A1 A2 Group 2 (Fed) PO Administration Start->A2 A3 Group 3 (IV Bolus) Reference Start->A3 B Strict Fasting Protocol (4-6 hrs pre-dose) A1->B C High-Mineral Feed Administered Pre-dose A2->C D Dose Administration (Record exact time) A3->D B->D C->D E Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240, 480 min) D->E F Plasma Separation (Centrifuge, collect) E->F G Bioanalysis (LC-MS/MS) F->G H PK Analysis (Non-compartmental) G->H

Diagram Title: Preclinical PK Study Workflow

Detailed Steps:

  • Acclimatization & Grouping: Acclimatize animals for at least 3 days. Randomize into three groups: Fasted PO, Fed PO, and IV.
  • Pre-Dosing:
    • Fasted Groups: Withhold food for 4-6 hours pre-dosing. Provide purified water ad libitum.
    • Fed Group: Administer a defined amount of high-mineral standard chow 30 minutes before dosing.
  • Dosing:
    • Administer this compound at a specific dose (e.g., 10 mg/kg for PO, 2 mg/kg for IV). Use appropriate vehicles (e.g., saline for IV, 0.5% methylcellulose for PO).
  • Sampling: Collect serial blood samples (e.g., ~100 µL per time point) via a cannula at pre-defined times into EDTA-coated tubes.
  • Sample Processing: Centrifuge blood samples immediately to separate plasma. Store at -80°C until analysis.
  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
  • Data Analysis: Perform non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate PK parameters: AUC, C~max~, T~max~, and absolute bioavailability (F%).

addressing lymecycline antibiotic resistance strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Lymecycline's Action & Resistance

This compound is a broad-spectrum, second-generation tetracycline antibiotic. Its primary mechanism is the inhibition of bacterial protein synthesis [1] [2].

  • Mechanism of Action: It binds to the 30S subunit of the bacterial ribosome. This binding prevents the aminoacyl-tRNA from attaching to the ribosomal acceptor (A) site, effectively halting the elongation of the peptide chain and stopping protein production. This action is primarily bacteriostatic (it inhibits bacterial growth rather than directly killing the bacteria) [1] [2].
  • Key Resistance Mechanisms: Bacteria have developed several strategies to evade the effects of tetracycline antibiotics like this compound. The table below summarizes the primary resistance mechanisms.
Mechanism Functional Description Key Genes or Proteins Involved
Ribosomal Protection [3] Protection proteins (e.g., Tet(M), Tet(O)) bind to the ribosome, causing a conformational change that dislodges the antibiotic, allowing protein synthesis to continue. Tet(M), Tet(O)
Efflux Pumps [3] Transmembrane proteins actively export tetracycline antibiotics out of the bacterial cell, reducing the intracellular drug concentration to sub-lethal levels. Tet(A), Tet(B), Tet(K)
Enzymatic Inactivation [3] Rare for tetracyclines, but some enzymes can chemically modify and inactivate the antibiotic molecule. -
Target Site Mutation [3] Mutations in the 16S rRNA gene (e.g., in Cutibacterium acnes and Helicobacter pylori) can prevent this compound from binding effectively to the ribosome. 16S rRNA mutations

The following diagram illustrates this compound's mechanism of action and the primary bacterial resistance pathways.

Experimental Protocols for Resistance Monitoring

Rigorous laboratory monitoring is essential for tracking resistance development and guiding treatment strategies.

  • Determining Minimum Inhibitory Concentration (MIC)

    • Purpose: To determine the lowest concentration of this compound that prevents visible growth of a bacterial isolate. A high MIC suggests resistance.
    • Method: Use broth microdilution or agar dilution methods according to guidelines from the Clinical and Laboratory Standard Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [4].
    • Procedure:
      • Prepare a doubling dilution series of this compound in a suitable broth or agar medium.
      • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., ~5 x 10^5 CFU/mL for broth).
      • Incubate under appropriate conditions (e.g., 35±2°C for 16-20 hours for most aerobic bacteria).
      • The MIC is the lowest concentration with no visible growth. Compare the result to clinical breakpoints (e.g., for C. acnes, refer to EUCAST guidelines) to categorize the isolate as susceptible or resistant [4].
  • Detecting Resistance Genes

    • Purpose: To identify the genetic determinants (e.g., tet genes) responsible for observed resistance phenotypes.
    • Method: Polymerase Chain Reaction (PCR) and DNA sequencing.
    • Procedure:
      • Extract genomic DNA from bacterial colonies.
      • Perform PCR using specific primers for common tetracycline resistance genes (e.g., tet(M) for ribosomal protection; tet(A), tet(B) for efflux pumps) [3].
      • Analyze PCR products by gel electrophoresis to confirm presence and size.
      • For target-site mutations (e.g., in 16S rRNA), sequence the PCR-amplified target gene and compare to a wild-type reference sequence [3] [4].

Strategies to Combat and Circumvent Resistance

  • Clinical and Prescribing Stewardship

    • Limit Treatment Duration: Adhere to guidelines that recommend a maximum duration of 3 months for oral antibiotics in acne treatment to reduce selective pressure [5] [4].
    • Avoid Monotherapy: Always prescribe this compound in combination with topical non-antibiotic treatments like benzoyl peroxide or retinoids. This improves efficacy and reduces the risk of resistance developing in C. acnes and other skin flora [5] [4] [6].
    • Use Non-Antibiotic Alternatives: Where possible, leverage non-antibiotic therapies (e.g., topical retinoids, azelaic acid, oral isotretinoin for severe cases) to conserve antibiotic utility [4] [6].
  • Research and Development Frontiers

    • Investigate Novel Formulations: Develop extended-release formulations or drug delivery systems that improve bioavailability and optimize dosing [7].
    • Explore Combination Therapies: Research the efficacy of this compound in combination with other antibiotics or non-antibiotic agents to overcome existing resistance mechanisms [7].
    • Drug Repurposing: Emerging research indicates that this compound can reverse acquired resistance to EGFR-tyrosine kinase inhibitors (e.g., Icotinib) in non-small cell lung cancer (NSCLC) by targeting the adaptor protein GRB2 and inhibiting downstream signaling pathways (AKT/ERK/STAT3) [8] [9]. This novel, non-antibiotic application represents a promising new research avenue.

The diagram below summarizes the multi-level strategies required to effectively manage this compound resistance.

Goal Goal: Combat this compound Resistance Stewardship Clinical Stewardship Goal->Stewardship Research Research & Development Goal->Research SubStew1 Limit treatment duration (≤ 3 months for acne) Stewardship->SubStew1 SubStew2 Use in combination with non-antibiotic topicals Stewardship->SubStew2 SubStew3 Prioritize non-antibiotic alternatives where possible Stewardship->SubStew3 SubRes1 Develop novel formulations & drug delivery systems Research->SubRes1 SubRes2 Explore combination therapies to overcome resistance Research->SubRes2 SubRes3 Investigate drug repurposing (e.g., in oncology) Research->SubRes3

Key Takeaways for Researchers and Professionals

  • Resistance is Multifactorial: Effective strategies must account for efflux pumps, ribosomal protection, and enzymatic inactivation simultaneously.
  • Stewardship is Critical: Judicious clinical use is as important as laboratory research in preserving this compound's efficacy.
  • Novel Applications are Emerging: this compound's potential in oncology drug resistance highlights the value of exploring non-traditional antibiotic applications.

References

improving lymecycline patient compliance dosing regimens

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Regimens & Clinical Evidence

The core strategy for improving compliance involves simplifying the dosing schedule. Clinical studies have established that a single, higher daily dose is as effective as divided doses.

The table below summarizes the key findings from a clinical trial that directly compared different Lymecycline dosing regimens:

Regimen Dosage Efficacy Key Findings Citation
Once Daily This compound 300 mg once daily + one placebo Non-inferior to twice daily As effective as twice-daily dosing; superior to placebo; supports improved compliance. [1]
Twice Daily This compound 150 mg twice daily Baseline for comparison Standard, effective regimen used for comparison. [1]
Placebo Placebo twice daily Inferior Significantly less effective than active treatment. [1]

This evidence indicates that a once-daily 300 mg dose of this compound is a validated strategy for maintaining efficacy while potentially enhancing patient adherence in long-term treatments like acne vulgaris [1] [2].

Scientific & Technical Considerations

For researchers and drug development professionals, several pharmacological and clinical factors are crucial when developing or evaluating optimized this compound regimens.

Mechanism of Action and Properties

This compound is a semi-synthetic tetracycline antibiotic. Its activity is bacteriostatic, achieved by binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis [3]. It also possesses anti-inflammatory properties, which contribute to its effectiveness in treating inflammatory acne [3] [2].

Pharmacokinetic Profile

The pharmacokinetic properties of this compound support once-daily dosing:

  • Absorption and Bioavailability: It is well-absorbed orally. Early literature cites a bioavailability of up to 100%, though more recent sources estimate 65-70% [3] [4].
  • Half-life: It has a relatively long elimination half-life of approximately 10 hours, making it suitable for once-daily administration [3] [4].
  • Food Interaction: Unlike earlier tetracyclines, second-generation tetracyclines like this compound have better absorption profiles, and their intake is not impaired by food. This allows administration with meals, further improving compliance and reducing gastrointestinal side effects [2].
  • Excretion: It is primarily eliminated through renal excretion [3].
Analytical Methodology

For quality control and research purposes, a validated Reverse Phase HPLC-UV method can be used for the determination of this compound in pharmaceutical dosage forms. Here is a summary of a representative protocol:

Parameter Specification
Objective To determine the concentration of this compound in pharmaceutical dosage forms.
Column PLRP-S (250 x 4.6 mm), 8.0 µm
Mobile Phase Mixture of 2-Methyl-2-propanol, di-potassium hydrogen phosphate (3.5% w/v), Tetra butyl ammonium hydrogen sulphate (1.0% w/v), di-sodium edetate (4.0% w/v), and water.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Linearity Range 0.02 - 5.0 mg/L
Sample Preparation Tablets are crushed, dissolved, and diluted in 0.01 M Hydrochloric acid.
Validation The method is validated for specificity, precision, accuracy, and robustness as per ICH guidelines.

This method is simple, sensitive, and suitable for routine analysis [5].

Researcher's Troubleshooting Guide

The following workflow diagram outlines a structured approach to investigating and resolving common compliance-related challenges in this compound regimen development:

Start Define Compliance Objective A Assess Regimen Options Start->A B Once-Daily (300 mg OD) A->B C Twice-Daily (150 mg BID) A->C D Evaluate Clinical Evidence B->D E Non-Inferior Efficacy? D->E F Proceed with OD Regimen E->F Yes G Investigate Failure Causes E->G No H Analyze PK/PD Profile G->H I Half-life ~10h Bioavailability ~65-70% H->I J Profile Supports OD Dosing I->J K Consider Reformulation J->K L Improve Stability Enhance Absorption K->L M Develop Adherence Tools N Final Protocol M->N

Key Takeaways for Drug Development

  • Proven Non-Inferiority: The foundation for compliance-driven dosing is strong. The 300 mg once-daily regimen has robust clinical evidence supporting its non-inferiority to the twice-daily standard [1].
  • Favorable Pharmacokinetics: Key PK properties, including a ~10-hour half-life and the ability to be taken with food, provide a solid scientific rationale for once-daily dosing and should be highlighted in development programs [2] [4].
  • Lifecycle Management: Beyond simple dosing changes, consider reformulation (e.g., developing higher-dose or controlled-release capsules) and the creation of patient-support tools as advanced strategies to further boost adherence and differentiate your product [6].

References

lymecycline therapeutic drug monitoring considerations

Author: Smolecule Technical Support Team. Date: February 2026

Why Specific Data is Limited

Lymecycline is a tetracycline-class antibiotic, and TDM is not routinely performed for most drugs in this class in clinical practice. The available scientific literature primarily focuses on TDM for other antibiotics, such as vancomycin, beta-lactams (e.g., piperacillin, meropenem), and linezolid [1] [2] [3]. Research efforts are concentrated on drugs with a narrow therapeutic index or those used in critically ill patients where pharmacokinetics are highly variable [1] [3].

General TDM Principles for Antibiotics

For research purposes, the following workflow outlines the general process of therapeutic drug monitoring for antibiotics, which can be adapted for investigative studies on this compound.

Start Start TDM Process PK Define PK/PD Target • Identify fT>MIC target • Determine target AUC/MIC Start->PK Assay Select Analytical Method • HPLC (gold standard) • Immunoassay PK->Assay Sample Collect Samples • Trough level (Cmin) • Peak level (Cmax) Assay->Sample Analyze Analyze Concentrations Sample->Analyze Adjust Adjust Dosage Regimen • Change dose • Adjust frequency • Change infusion duration Analyze->Adjust Reassess Reassess with Subsequent TDM Adjust->Reassess Reassess->Sample Feedback Loop

The core principle of TDM is to individualize drug dosing by measuring drug concentrations in a patient's blood and using pharmacokinetic (PK) and pharmacodynamic (PD) principles to achieve a desired exposure target [1] [2].

  • Key PK/PD Targets: For time-dependent antibiotics like beta-lactams, the primary index is the percentage of the dosing interval that the free drug concentration exceeds the minimum inhibitory concentration (fT>MIC) [1]. For concentration-dependent drugs, the AUC/MIC (Area Under the Curve to MIC) ratio is often used [2].
  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a widely used, robust method for quantifying antibiotic concentrations in plasma, as validated for linezolid and others [2]. Other techniques include immunoassays.
  • Sampling Times: Critical for accurate interpretation.
    • Trough concentration (Cmin): Sample collected immediately before the next dose [1] [2].
    • Peak concentration (Cmax): Sample collected at the end of an intravenous infusion or 1-2 hours after an oral dose [2].

Example TDM Protocol for Research

The table below outlines key considerations for designing a TDM study, based on methodologies used for other antibiotics.

Protocol Component Description & Research Considerations
Objective To define the population PK of this compound in a specific cohort (e.g., critically ill) and assess target attainment (e.g., fT>MIC) for common pathogens.
Bioanalytical Method HPLC-UV or HPLC-MS/MS. Develop and validate the method for this compound in human plasma for specificity, accuracy, precision, and linearity over an expected concentration range [2].
Blood Sampling Strategy Sparse sampling: 1-2 samples per subject at varying times post-dose from multiple individuals to build a population model. Rich sampling: Multiple samples (pre-dose, 0.5, 1, 2, 4, 6, 8, 12h post-dose) from a smaller group for intensive PK analysis [1].
Data Analysis Use non-linear mixed-effects modeling (e.g., NONMEM) to develop a population PK model and perform Monte Carlo simulations to estimate the probability of target attainment for various dosing regimens [1].

Related Antibiotic TDM Data

Since direct data for this compound is unavailable, the table below shows TDM parameters for other antibiotics, illustrating the type of data researchers typically seek.

Antibiotic Common TDM Targets Toxicity Threshold Key Considerations
Vancomycin AUC/MIC ratio of 400-600 (for MRSA) [3] Trough (Cmin) >15-20 mg/L may increase nephrotoxicity risk [3] AUC-guided dosing is now preferred over trough-only monitoring.

| Linezolid | Cmin ≥ 2 mg/L AUC/MIC ≥ 80 [2] | Cmin ≥ 10 mg/L AUC₂₄ ≥ 400 mg·h/L [2] | Overexposure is associated with thrombocytopenia and neuropathy. | | Piperacillin/Tazobactam | 100% fT>MIC (in critically ill) [1] | Limited data, but neurotoxicity risk with high concentrations [1] | Wide pharmacokinetic variability in critically ill patients necessitates TDM. |

Where to Find More Information

To further your research, I suggest these approaches:

  • Consult Broader Guidelines: Review TDM guidelines for the tetracycline class from professional bodies like the International Society of Antimicrobial Chemotherapy (ISAC) or national clinical pharmacology societies.
  • Explore Related Antibiotics: Investigate the research on doxycycline, a structurally and mechanistically similar tetracycline antibiotic. While TDM is not common for doxycycline either, its pharmacokinetic data can inform this compound studies [4] [5].
  • Search Pharmacokinetic Literature: Look for population pharmacokinetic studies on this compound, which provide models for predicting drug exposure and variability.

References

lymecycline interaction with dairy products and divalent cations

Author: Smolecule Technical Support Team. Date: February 2026

Interaction Mechanisms and Key Cations

The reduced absorption occurs because divalent cations (positively charged ions like Ca²⁺, Mg²⁺, and Zn²⁺) chemically bind to the lymecycline molecule in the gastrointestinal tract, forming insoluble complexes that the body cannot absorb. This process is known as chelation [1].

The table below summarizes the key divalent cations involved in this interaction:

Divalent Cation Common Sources in Lab Settings Reported Impact on Tetracycline-Class Antibiotics
Calcium (Ca²⁺) Fetal Bovine Serum (FBS), cell culture media, dairy products [1]. Drastically reduces tetracycline absorption; co-administration with milk can reduce bioavailability by 50% or more [1].
Magnesium (Mg²⁺) Magnesium supplements, some antacids, fortified foods [1]. Binds to tetracyclines, significantly impairing absorption [1].
Zinc (Zn²⁺) Zinc supplements, certain growth media components [1]. Chelates with tetracyclines, reducing drug absorption [1].

For researchers, it is critical to note that this interaction is not just a human pharmacokinetic concern. If you are administering this compound to animal models, the presence of these cations in their feed or water will similarly alter the drug's bioavailability, directly impacting your experimental outcomes.

Experimental Protocols for Interaction Studies

Here are detailed methodologies to investigate and control for this compound-divalent cation interactions in a research setting.

Protocol 1: In Vitro Chelation Confirmation

This experiment visually confirms the formation of insoluble this compound-cation complexes.

  • Objective: To demonstrate the chelation interaction between this compound and calcium in a test tube.
  • Materials:
    • This compound powder (e.g., from a capsule).
    • Calcium chloride (CaCl₂) solution.
    • Deionized water.
    • Test tubes and vortex mixer.
  • Method:
    • Prepare a solution of this compound in deionized water.
    • In a test tube, mix the this compound solution with the CaCl₂ solution.
    • Observe for the formation of a precipitate or cloudiness, indicating the formation of an insoluble complex.
    • A control tube with this compound in water alone should remain clear.
  • Interpretation: The presence of a precipitate confirms the binding event. This simple test can be adapted using solutions of Mg²⁺ or Zn²⁺.
Protocol 2: Dosing and Separation Guidelines for Animal Studies

This protocol standardizes in vivo administration to minimize variability.

  • Objective: To ensure consistent and maximal this compound absorption in animal models by avoiding interactions with diet.
  • Materials:
    • This compound preparation (oral gavage or in diet).
    • Standard animal diet and a low-calcium/cation diet.
  • Method:
    • Fasting: If administering a single daily dose via oral gavage, fast the animals for 2-4 hours before and 1-2 hours after dosing. This ensures an empty stomach and minimizes dietary interference [1] [2].
    • Dietary Control: If administering this compound in feed, use a specially formulated low-calcium diet. Do not use standard rodent chow, which is high in calcium.
    • Water Administration: If administering via drinking water, use deionized water to prepare the solution. Avoid mineral water.
  • Interpretation: Following these guidelines will lead to more consistent and higher plasma and tissue levels of this compound, reducing inter-animal variability and improving the reliability of your efficacy or PK/PD data.

The following diagram illustrates the core interaction mechanism and the experimental workflow to study it:

cluster_experiment Experimental Workflow This compound This compound InsolubleComplex Insoluble Complex (Chelation) This compound->InsolubleComplex DivalentCations Divalent Cations (Ca²⁺, Mg²⁺, Zn²⁺) DivalentCations->InsolubleComplex ReducedAbsorption Reduced Bioavailability InsolubleComplex->ReducedAbsorption InVitro In Vitro Test (Observe Precipitate) InVivo In Vivo Protocol (Fasting & Diet Control) InVitro->InVivo Data Consistent PK/PD Data InVivo->Data

Frequently Asked Questions (FAQs)

Q1: What is the minimum required separation time between this compound and dairy/cations in animal models? A: A conservative and widely recommended protocol is to administer this compound at least 2 hours before or 2 hours after exposure to dairy products or cation-containing supplements/diets [1] [2]. This ensures the drug passes through the stomach and is absorbed without interference.

Q2: Are there any divalent cations that do not interact with this compound? A: The chelation reaction is a general property of tetracycline-class antibiotics with divalent and trivalent cations. The key interfering cations in a biological context are Ca²⁺, Mg²⁺, and Zn²⁺. There are no common, biologically relevant divalent cations that are known to not interact.

Q3: If an interaction is suspected in my experiment, how can I quantify the impact on absorption? A: To quantitatively assess the impact, you would need to conduct a pharmacokinetic study. This involves:

  • Dividing animals into two groups: one with proper cation separation and one without.
  • Collecting serial blood samples after this compound administration.
  • Using a validated method (e.g., HPLC) to measure plasma this compound concentrations over time.
  • Comparing key PK parameters like Maximum Concentration (Cmax) and Area Under the Curve (AUC) between the two groups. A significant reduction in the group without separation confirms the interaction's impact.

References

lymecycline versus minocycline efficacy acne treatment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The following data comes from a 1998 multicenter, randomized, double-blind study that directly compared lymecycline (n=71) and minocycline (n=73) over 12 weeks in patients with moderately severe acne [1].

Parameter This compound Minocycline
Reduction in Inflammatory Lesions 50.6% 52.2%
Reduction in Non-inflammatory Lesions 40.6% 32.2%
Reduction in Acne Severity 42.4% 47.9%
Incidence of Treatment-Related Adverse Events 4.3% 4.1%
Nature of Most Common Adverse Events Majority mild; slightly fewer gastrointestinal and dermatological effects [1] Majority mild [1]

Experimental Protocol of the Key Study

To evaluate the robustness of the data, here are the methodological details of the cited clinical trial [1]:

  • Study Design: A multicentre, randomised, double-blind, double-dummy study.
  • Participants: 144 patients with moderately severe acne vulgaris (acne score of 1-5 on the Leeds scale).
  • Interventions:
    • This compound group: Received 300 mg/day for 2 weeks, followed by 150 mg/day for 10 weeks.
    • Minocycline group: Received 100 mg/day for 2 weeks, followed by 100 mg every other day for 10 weeks.
  • Outcome Measures:
    • Primary: Inflammatory, non-inflammatory, and total lesion counts were determined at baseline (week 0) and after 4, 8, and 12 weeks of treatment.
    • Secondary: Global efficacy and safety assessments were made by both the patient and investigator at the end of the study.

Mechanism of Action

Both this compound and minocycline are tetracycline-class antibiotics and share a nearly identical core mechanism, primarily providing bacteriostatic activity [2] [3].

The following diagram illustrates this shared mechanism of action, which involves inhibiting bacterial protein synthesis.

G cluster_bacterial_cell Bacterial Cell Ribosome 30S Ribosomal Subunit tRNA Aminoacyl-tRNA Ribosome->tRNA Prevents Binding Protein Polypeptide Chain (Protein) tRNA->Protein Chain Elongation Inhibited Antibiotic Tetracycline Antibiotic (this compound / Minocycline) Antibiotic->Ribosome Binds to

This binding prevents the aminoacyl-tRNA from attaching to the ribosome's acceptor site (A site), halting the elongation of the polypeptide chain and thus inhibiting bacterial protein synthesis [2] [3].

Considerations for Research and Development

Beyond direct efficacy comparison, several factors are relevant for researchers and drug development professionals.

  • Spectrum of Activity and Resistance: There is a growing concern and clinical emphasis on the overuse of broad-spectrum antibiotics in dermatology, which can disrupt the microbiome and drive antibiotic resistance [3] [4]. Minocycline is a broad-spectrum antibiotic, while newer, narrow-spectrum tetracyclines like sarecycline have been developed to specifically target Cutibacterium acnes with a lower propensity for resistance [4]. This highlights a potential area for further development or reformulation of existing drugs.
  • Innovative Formulations: Research is actively exploring new delivery systems to enhance efficacy and reduce side effects. For instance, one study developed minocycline nanocrystals for topical delivery, which demonstrated significantly higher skin deposition (554.56 ± 24.13 μg) compared to free minocycline solution (373.99 ± 23.32 μg), potentially reducing systemic exposure and its associated risks [5].
  • Novel Hybrid Molecules: To combat antibiotic resistance, novel minocycline hybrids have been synthesized, for example, by modifying the molecule at the 9th position with natural aldehydes and ketones [6]. Some of these hybrids have shown promising results in vitro, with one compound (compound 2) demonstrating a Minimum Inhibitory Concentration (MIC) four times lower than minocycline against C. acnes [6].
  • Alternative Non-Antibiotic Therapies: Given concerns over resistance, alternatives like zinc are being investigated. An open-label study from 2021 found that zinc sulphate (400 mg/day) was as effective as this compound (300 mg/day) in reducing acne severity after 12 weeks, with the added benefit of a more significant improvement in quality of life scores and no risk of antibiotic resistance [7].

Overall Conclusion

For the goal of treating moderate to severe acne vulgaris, This compound and minocycline are clinically equivalent in efficacy, with no statistically significant differences found in lesion count reduction [1]. The choice between them in a clinical setting may hinge on factors like cost, local availability (this compound is not marketed in the USA), and individual patient tolerance [2].

From a research and development perspective, the focus has shifted toward overcoming the limitations of traditional tetracyclines. Promising avenues include developing narrow-spectrum agents, innovative topical delivery systems to minimize systemic effects, and creating novel hybrid molecules to address the pressing issue of antimicrobial resistance.

References

Adverse Event Profile: Doxycycline vs. Lymecycline

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event (AE) Category Doxycycline Lymecycline
Most Common AEs Gastrointestinal disorders (e.g., esophageal lesions) [1] Gastrointestinal disorders; Cutaneous disorders [1]
Serious AEs Less frequently reported serious AEs [2] Fewer serious AEs reported compared to minocycline [1]
Autoimmune & Hypersensitivity Reactions Less frequent [1] Less frequent than minocycline; pattern similar to doxycycline [1]
Comparative Safety Conclusion Favorable benefit/risk ratio; first-line therapy for many indications [1] Safety profile is favorable and comparable to doxycycline; a cost-effective alternative to minocycline [1] [3]

Methodologies of Key Studies and Data Sources

The comparative analysis relies on several methodological approaches, each with its own strengths and role in building a complete safety picture.

  • National Pharmacovigilance Survey: A French study analyzed Adverse Drug Reaction (ADR) data from the French Pharmacovigilance Database (FPD), marketing authorization holders, and the scientific literature. Sales data from the French Drugs Agency was used to compare ADR frequency relative to usage. This method allows for large-scale, real-world observation of ADR patterns in a general population [1].

  • Systematic Review of Clinical Trials and Case Reports: This methodology involves a comprehensive search of scientific databases (e.g., MEDLINE, EMBASE) over a defined period to identify all relevant clinical trials and case reports. Data on adverse events is then extracted and summarized from the included studies. This approach provides a broad overview of the safety landscape as documented in the published literature [2].

  • Spontaneous Reporting Database Analysis (FAERS): The U.S. FDA's FAERS database collects voluntary reports of adverse events from healthcare professionals, consumers, and manufacturers. Researchers use a statistical method called the Reporting Odds Ratio (ROR) to detect potential safety signals by identifying AEs that are reported disproportionately often for a specific drug compared to all other drugs in the database [4]. This is a key tool for post-marketing surveillance and detecting rare or serious events.

Key Clinical and Prescribing Considerations

For researchers and clinicians, the broader context of tetracycline safety is crucial for decision-making.

  • Positioning Among Tetracyclines: The French national survey concluded that minocycline has a less favorable benefit-risk ratio compared to doxycycline and this compound, primarily due to a higher frequency of serious adverse events like autoimmune disorders, hepatic issues, and DRESS syndrome. This supports the guideline that minocycline should not be a first-line therapy for inflammatory skin disorders like acne [1].

  • Mechanism of Action and Class Effects: As tetracyclines, both this compound and doxycycline inhibit protein synthesis by binding to the 30S ribosomal subunit. They share common class-related warnings, such as the potential for esophageal irritation and ulceration (advised to be taken with adequate fluids), photosensitivity, and concerns regarding use in renal impairment [3].

  • Regulatory and Availability Status: It is important to note that This compound is not approved for use in the United States, though it is available in the UK, New Zealand, and other countries. In these markets, it is considered a cost-effective alternative for treating acne [3].

Pathways in Pharmacovigilance and Safety Analysis

The following diagram illustrates the typical workflow for analyzing drug safety data, from initial collection to clinical application, integrating the methodologies discussed.

cluster_0 Data Sources cluster_1 Methodologies DataCollection Data Collection AnalysisMethods Analysis Methods DataCollection->AnalysisMethods EvidenceSynthesis Evidence Synthesis AnalysisMethods->EvidenceSynthesis ClinicalApplication Clinical Application & Guidelines EvidenceSynthesis->ClinicalApplication SpontaneousReports Spontaneous Reports (e.g., FAERS) Disproportionality Disproportionality Analysis (ROR) SpontaneousReports->Disproportionality NationalDatabases National Databases (e.g., FPD) ObservationalStudy Observational Survey NationalDatabases->ObservationalStudy ClinicalTrials Clinical Trial Publications SystematicReview Systematic Review ClinicalTrials->SystematicReview SalesUsageData Drug Sales & Usage Data SalesUsageData->ObservationalStudy Disproportionality->EvidenceSynthesis SystematicReview->EvidenceSynthesis ObservationalStudy->EvidenceSynthesis

Conclusion

For your comparison guides, the key evidence to highlight includes:

  • The French national survey [1] which provides a direct, population-based comparison.
  • The systematic review [2] which contextualizes doxycycline's safety within the tetracycline class.
  • The understanding that This compound is a viable and safe alternative to doxycycline in markets where it is available [3].

References

lymecycline versus zinc sulphate efficacy acne vulgaris

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Protocols

For research and development purposes, the methodology from a key head-to-head open-label study provides a direct comparison model [1] [2] [3].

1. Study Design and Patient Enrollment

  • Objective: To compare the efficacy and safety of zinc sulphate versus lymecycline for mild-to-moderate papulopustular acne [1] [2].
  • Design: Open-label, randomized, age- and sex-stratified study [1] [2].
  • Participants: 100 patients enrolled and divided into two equal groups (n=50 each) [1] [2].
  • Inclusion Criteria: Patients >16 years with mild-to-moderate papulopustular acne; no local/systemic acne treatment in the prior 3 weeks [1] [2].
  • Exclusion Criteria: Severe acne, requirement for other systemic therapy, pregnancy, breastfeeding, and history of isotretinoin use [1] [2].

2. Treatment Regimen and Duration

  • Zinc Sulphate Group: Received 200 mg tablet twice daily (total 400 mg/day) [1] [2].
  • This compound Group: Received 300 mg tablet once daily [1] [2].
  • Duration: 12 weeks [1] [2].
  • Concomitant Therapy: No other topical or systemic acne treatments were permitted during the study [1] [2].

3. Efficacy and Safety Assessment Metrics

  • Primary Efficacy Endpoint: Acne severity measured using the Global Acne Grading System (GAGS) at baseline (T0), 4 weeks (T4), and 12 weeks (T12) [1] [2].
  • Secondary Endpoint: Quality of life impact assessed using the Acne-specific Quality of Life (AQoL) questionnaire at T0, T4, and T12 [1] [2].
  • Safety Assessment: Recorded all adverse events at each visit [1] [2].

4. Key Quantitative Results The outcomes from the aforementioned study demonstrate the comparative performance of both treatments [1] [2].

Assessment Group Baseline (T0) Week 4 (T4) Week 12 (T12)
GAGS Score (Mean) Zinc Sulphate 18.8 ± 2.2 12.3 ± 2.1 9.6 ± 1.8
This compound 19.0 ± 3.1 13.4 ± 2.4 8.4 ± 2.7
AQoL Score (Mean) Zinc Sulphate 35.5 ± 2.7 57.5 ± 4.6 86.5 ± 2.7
This compound 38.7 ± 1.4 47.3 ± 2.8 64.7 ± 3.9
  • Statistical Conclusion: Both treatments induced a statistically significant reduction in GAGS scores at T4 and T12, with no statistically significant difference observed between the two groups for this measure. However, the improvement in AQoL scores was significantly higher in the zinc sulphate group at both T4 and T12 [1] [2].
  • Safety Profile: Side effects were mild. The this compound group reported two cases of headache and two of stomach ache. The zinc group reported six cases of nausea. No therapy discontinuations occurred due to side effects [1] [2].

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound and zinc sulphate in acne arise from their distinct yet partially overlapping molecular pathways, which target multiple facets of acne pathogenesis. The diagram below illustrates the core signaling pathways and biological processes involved.

G cluster_this compound This compound Mechanisms cluster_zinc Zinc Sulphate Mechanisms L1 Inhibits bacterial protein synthesis L2 Reduces C. acnes colonization L1->L2 L3 Inhibits neutrophil chemotaxis L5 Anti-inflammatory Action L3->L5 L4 Inhibits pro-inflammatory cytokine production L4->L5 Z1 Inhibits bacterial lipases (C. acnes) Z5 Anti-inflammatory Action Z1->Z5 Antimicrobial Z2 Inhibits Toll-like receptor 2 (TLR2) expression Z3 Reduces pro-inflammatory cytokine release Z2->Z3 Z3->Z5 Z4 Inhibits leukocyte chemotaxis Z4->Z5 Z6 Inhibits 5-alpha reductase activity Z7 Reduces sebum production Z6->Z7 Start Acne Pathogenesis Start->L3 Triggers Start->L4 Triggers Start->Z2 C. acnes stimulates Start->Z4 Triggers Start->Z6 Androgens stimulate

Key Considerations for Professionals

When evaluating these treatments for development or clinical application, several factors beyond direct efficacy are critical:

  • Antibiotic Stewardship: A major driver for researching zinc-based alternatives is the global concern over antibiotic resistance. Long-term use of tetracyclines like this compound in a chronic condition like acne contributes to this problem. Zinc sulphate presents a non-antibiotic systemic option [1] [2].
  • Special Populations: this compound is generally not recommended during pregnancy, for children, or for individuals with significant sun exposure due to photosensitivity. Zinc sulphate may offer a safer profile for these populations, though consultation with a physician is always required [1] [2].
  • Onset of Action vs. Long-Term Benefit: While oral antibiotics like this compound often have a relatively fast onset of action, zinc may offer superior long-term suitability for maintenance therapy without the risk of resistance, alongside a significantly positive impact on a patient's quality of life [1] [2] [4].

References

lymecycline cost-effectiveness analysis versus other tetracyclines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Tetracyclines

The table below summarizes key characteristics of common tetracyclines based on the available data. Note that specific cost data and direct cost-effectiveness metrics for lymecycline are not provided in the search results.

Tetracycline Key Efficacy Findings (vs. Other Tetracyclines) Common Side Effects [1] [2] Key Differentiating Factors [2]
This compound Information not available in search results Gastrointestinal distress, photosensitivity [2] Available in the UK, not in the US [2]
Doxycycline Less potent than minocycline in inhibiting MMP-9 (IC50: 608.0 µM) [3] Gastrointestinal distress, photosensitivity [2] Can be taken with food; once/twice daily dosing; oral & IV forms [2]
Minocycline Most potent inhibitor of MMP-9 (IC50: 10.7 µM) [3]; shows consistent benefits in periodontitis [4] Gastrointestinal distress, skin pigmentation, dizziness, light-headedness [2] High lipophilicity; good CNS and skin penetration [5]
Tetracycline More potent than doxycycline in inhibiting MMP-9 (IC50: 40.0 µM) [3] Gastrointestinal distress, photosensitivity [1] Requires administration on an empty stomach [1]

Supporting Experimental Data and Protocols

The comparative efficacy data, particularly regarding the inhibition of Matrix Metalloproteinase-9 (MMP-9), is derived from specific experimental methodologies. MMP-9 is a key enzyme involved in tissue remodeling and inflammatory processes [3].

1. Gelatin Zymography Protocol for MMP-9 Inhibition This laboratory technique was used to determine the IC50 values (the concentration required to inhibit 50% of enzyme activity) for various tetracyclines [3].

  • Enzyme Source: MMP-9-rich culture medium from U-937 monocyte-macrophage cells.
  • Procedure:
    • Gel Preparation: A polyacrylamide gel is co-polymerized with gelatin (0.5%), which serves as the substrate for MMP-9.
    • Electrophoresis: Samples containing MMP-9 are loaded onto the gel and separated by electrophoresis.
    • Incubation: The gel is incubated overnight at 37°C in a buffer containing serial dilutions of the tetracycline drug being tested.
    • Staining & Analysis: The gel is stained. Proteolytic activity appears as clear bands against a dark blue background, where the enzyme has digested the gelatin. The intensity of these bands is measured using densitometry software.
  • Data Analysis: Dose-response curves are generated from the band intensities, and the IC50 value for each drug is calculated. A lower IC50 indicates a more potent inhibitor [3].

2. Clinical Trial Meta-Analysis in Periodontitis A systematic review and meta-analysis of Randomized Controlled Trials (RCTs) evaluated the long-term efficacy of locally delivered tetracyclines as an adjunct to scaling and root planing (SRP) [4].

  • Method: A systematic search of databases like PubMed and Cochrane identified 52 RCTs with follow-up periods of ≥6 months.
  • Outcome Measures: Primary outcomes were improvements in Probing Pocket Depth (PPD) and Clinical Attachment Level (CAL). Data from the studies were pooled for meta-analysis to calculate weighted mean differences (WMDs) between treatment and control groups [4].

The following diagram illustrates the logical workflow for the gelatin zymography experiment:

G Start Start Experiment Prep Prepare MMP-9 rich culture medium (U-937 cells) Start->Prep Gel Prepare zymography gel with gelatin substrate Prep->Gel Load Load samples and tetracycline dilutions Gel->Load Run Run electrophoresis (80V, 3 hours) Load->Run Incubate Incubate gel (37°C, overnight) Run->Incubate Stain Stain and destain gel (Coomassie blue) Incubate->Stain Analyze Analyze band intensity via densitometry Stain->Analyze Result Calculate IC50 values Analyze->Result

Key Considerations for Your Analysis

To conduct a comprehensive cost-effectiveness analysis, here are some critical factors to consider based on the available information:

  • Look Beyond Acquisition Cost: The purchase price of the drug is just one component. For a full analysis, you must factor in dosage frequency (e.g., once-daily vs. multiple doses), administration costs (e.g., need for IV infusion vs. oral tablets), and the costs of managing side effects (e.g., monitoring for minocycline's vestibular effects or treating C. difficile diarrhea) [5] [1] [2].
  • Define the Health Context: Cost-effectiveness is highly dependent on the medical condition being treated. For instance, minocycline's superior efficacy in inhibiting MMP-9 might make it more cost-effective for conditions like periodontitis or neuroinflammatory diseases, despite a potentially higher drug cost [4] [3].
  • Acknowledge Regional Variations: Drug availability, pricing, and standard treatment protocols vary significantly by country. This compound, for example, is not marketed in the United States, which would fundamentally alter any cost comparison in that region [2].

References

lymecycline clinical trial outcomes versus placebo

Author: Smolecule Technical Support Team. Date: February 2026

Lyme Disease Treatment Overview

Standard treatments for Lyme disease, as outlined in the scientific literature, involve several antibiotic classes [1]. While lymecycline is a tetracycline antibiotic related to doxycycline, which is a first-line treatment, the search results do not provide specific clinical trial data for this compound itself.

The table below summarizes the common antibiotics used for Lyme disease, based on current treatment guidelines:

Antibiotic Class Common Usage in Lyme Disease
Doxycycline [1] Tetracycline First-line treatment; effective for early localized and disseminated infection.
Amoxicillin [1] Aminopenicillin An alternative, particularly for children and adults who cannot take doxycycline.
Cefuroxime [1] Cephalosporin An alternative for early Lyme disease.
Ceftriaxone [1] Cephalosporin Typically used for more severe manifestations like neurological symptoms or Lyme carditis.

Clinical Trial Design and the Placebo Effect

For a clinical trial to robustly measure the efficacy of a drug like this compound, a comparison against a placebo is essential. This is because the placebo effect—where a patient's symptoms improve due to their belief in the treatment rather than the treatment's physiological action—is a powerful and real phenomenon that can significantly cloud results [2].

  • Double-Blind, Placebo-Controlled Trials: The gold standard for clinical trials is the double-blind, placebo-controlled design. In this setup, neither the participants nor the researchers administering the treatment know who is receiving the active drug and who is receiving an inert placebo. This prevents bias in reporting and evaluating outcomes [2].
  • Open-Label Placebo (OLP): Interestingly, research has shown that even when patients are knowingly given a placebo (an "open-label placebo"), they can still experience symptom improvement. A study on Irritable Bowel Syndrome (IBS) found that OLP was an effective treatment and that symptom improvement was not significantly different between OLP and double-blind placebo groups [3].

To illustrate how a robust trial investigating this compound would be structured, the following diagram outlines a potential adaptive clinical trial design, inspired by modern protocols like the DisCoVeRy trial [4]:

G Trial Design Workflow Start Patient Recruitment & Eligibility Screening A Randomization Start->A B This compound Arm + Standard of Care A->B C Placebo Arm + Standard of Care A->C D Blinded Outcome Assessment (e.g., Symptom Severity Scale) B->D C->D E Data Analysis & Efficacy Comparison D->E F Conclusion E->F

References

lymecycline adverse effect profile comparison tetracycline class

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Effect Profile of Tetracycline-Class Antibiotics

The table below summarizes the key adverse effects and contraindications for commonly used and newer tetracycline drugs, based on clinical data and pharmacovigilance reports [1] [2] [3].

Table 1: Comparison of Adverse Effects and Key Contraindications in Tetracycline-Class Antibiotics

Drug Name Common Gastrointestinal Effects Unique / Notable Adverse Effects Key Contraindications & Cautions
Tetracycline Nausea, vomiting, diarrhea, anorexia, epigastric pain [1] [3] Photosensitivity, esophageal ulceration [1] Pregnancy, children <8 years, renal impairment [1]
Doxycycline Nausea, vomiting, diarrhea [1] [3] Photosensitivity (common), esophageal irritation, psychiatric effects (per FAERS data) [2] Caution in hepatic impairment; considered safer in renal impairment [4]
Minocycline Nausea, vomiting, diarrhea [3] Vestibular toxicity (dizziness, vertigo), skin/ mucous membrane/ bone hyperpigmentation, DRESS syndrome, lupus-like reactions [2] [4] Caution in patients with vestibular disorders
Tigecycline Nausea, vomiting [2] Decreased blood fibrinogen [2] -
Sarecycline Less disruptive to gut microbiome; fewer GI effects reported [3] Narrow spectrum; primarily used for acne [3] -
Lymecycline General tetracycline-class GI effects can be expected [5] Note: A specific, unique adverse effect profile for this compound compared to its class members is not established in the retrieved literature. Pregnancy, children <8 years

Position and Profile of this compound

This compound is a tetracycline derivative available in some markets (e.g., the UK) but not in the United States [6]. It is a prodrug of tetracycline, meaning it is converted into active tetracycline in the body [7].

  • Chemical Structure: It is a lysine-methanol derivative of tetracycline, designed to improve water solubility [7] [5].
  • Lack of Specific Data: The search results, including a 2025 systematic analysis of the FAERS database [2] and a 2023 review on tetracyclines in dermatology [5], do not contain experimental data or pharmacovigilance signals that define a distinct adverse effect profile for this compound separate from the general tetracycline class.
  • General Class Effects: Therefore, it is presumed to share the common adverse effects of the tetracycline class, particularly gastrointestinal discomfort. As with other tetracyclines, its absorption is impaired by multivalent cations like aluminum, calcium, and magnesium [5].

Experimental Protocols for Tetracycline Adverse Effect Research

For researchers aiming to fill the data gap on this compound, here are established methodologies used in the cited literature to investigate tetracycline adverse effects:

  • Pharmacovigilance Analysis (FAERS Database)

    • Objective: To systematically identify and quantify disproportionate reporting of adverse events for specific drugs.
    • Methodology:
      • Data Extraction: Obtain reports from the FDA Adverse Event Reporting System (FAERS) over a defined period (e.g., 2004-2023) [2].
      • Drug Selection: Identify reports where the target drug (e.g., this compound, doxycycline) is listed as the "primary suspect" [2].
      • Signal Detection: Calculate the Reporting Odds Ratio (ROR) to identify potential signals. An ROR > 2.0 is often considered a threshold for significance. The formula is: ROR = (a/c) / (b/d), where:
        • a = number of reports with the specific drug and specific adverse event.
        • b = number of reports with the specific drug and all other adverse events.
        • c = number of reports with all other drugs and the specific adverse event.
        • d = number of reports with all other drugs and all other adverse events [2].
      • Analysis: Compare signals across drugs within the same class to identify unique safety profiles.
  • Pharmacokinetic Study on Food Interaction

    • Objective: To determine the impact of food on the absorption and bioavailability of an oral tetracycline.
    • Methodology:
      • Study Design: Single-dose, randomized, crossover study in healthy volunteers [5].
      • Intervention: Administer the drug (e.g., this compound) under fasting conditions and after a high-fat meal, with a washout period between interventions [5].
      • Blood Sampling: Collect serial blood samples over a period (e.g., 24-48 hours) after each dose [5].
      • Key Metrics: Measure and compare pharmacokinetic parameters between the two conditions:
        • AUC (Area Under the Curve): Reflects total drug exposure.
        • Cmax (Peak Concentration): Reflects the rate of absorption.
        • Tmax (Time to Cmax): Indicates the speed of absorption [5].

Molecular Mechanisms of Key Adverse Effects

The following diagram illustrates the hypothesized molecular pathways for several characteristic adverse effects of tetracycline antibiotics, which are relevant to the entire class, including this compound.

G cluster_GI Gastrointestinal Effects cluster_Photo Photosensitivity cluster_BoneTeeth Bone & Teeth Effects Drug Tetracycline Antibiotic GI Direct Irritation & Altered Microbiome Drug->GI Photo Drug in Skin Absorbs UV Light Drug->Photo Chelation Chelation of Calcium Ions Drug->Chelation Vestibular Mechanism Not Fully Elucidated (Possibly CNS Effects) Drug->Vestibular Primarily GI_Effect Nausea, Vomiting, Diarrhea, C. diff Infection GI->GI_Effect Leads to ROS Reactive Oxygen Species (ROS) Photo->ROS Generates Photo_Effect Cell Membrane Damage Inflammation (Exaggerated Sunburn) ROS->Photo_Effect Causes Deposition Deposition in Developing Teeth Enamel & Bone Chelation->Deposition Forms Complex BoneTeeth_Effect Tooth Discoloration Enamel Hypoplasia Bone Growth Inhibition Deposition->BoneTeeth_Effect Results in subcluster subcluster cluster_Vestibular cluster_Vestibular Vestibular_Effect Dizziness, Vertigo, Unsteadiness Vestibular->Vestibular_Effect Causes

The molecular mechanisms underlying tetracycline adverse effects are complex. Key pathways include [1] [8] [4]:

  • Photosensitivity: Tetracycline molecules in the skin absorb ultraviolet light, leading to the generation of reactive oxygen species that cause cellular damage and an inflammatory sunburn reaction [8].
  • Bone and Teeth Effects: Tetracyclines chelate calcium ions, forming stable complexes that are incorporated into developing teeth and bone, leading to discoloration and potentially impaired bone growth [1] [8].
  • Gastrointestinal Effects: These result from both direct irritation of the gastric mucosa and disruption of the normal gut microbiota, which can predispose to Clostridioides difficile overgrowth [1] [3].
  • Vestibular Toxicity: This unique effect of minocycline is thought to involve its action on the central nervous system, though the precise mechanism remains unclear [4].

Conclusion

  • For clinical use, this compound should be considered to carry the standard contraindications (pregnancy, childhood) and common side effects (GI upset) of tetracyclines.
  • For research purposes, applying the pharmacovigilance and pharmacokinetic methodologies outlined above directly to this compound would be necessary to build its unique safety profile and enable a true, data-driven comparison with alternatives like doxycycline and minocycline.

References

lymecycline tissue penetration comparison other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Tissue Penetration

The table below summarizes the available experimental data on the tissue penetration of lymecycline and other selected antibiotics.

Table 1: Antibiotic Tissue Penetration Concentrations and Ratios

Antibiotic Tissue Type Measured Concentration / Penetration Ratio Key Findings & Context
This compound (Tetracycline) Fallopian Tube (Serosa) >1.7 mg/kg [1] Concentration maintained for 7.5 hours post-administration in 16 patients [1].
This compound (Tetracycline) Fallopian Tube (Mucosa) >0.8 mg/kg [1] Concentration maintained for 7.5 hours post-administration [1].
Doxycycline Alveolar Bone (Tooth Socket) ~1.0 µg/mL (approx. 75% of serum concentration) [2] Higher bone concentration than oxytetracycline and tetracycline in dental extraction patients [2].
Doxycycline Long Bone (Fracture) 0.11 - 0.13 µg/mL (Bone to serum ratio: ~0.02) [2] Measured in patients undergoing orthopedic surgery 3 hours post-IV administration [2].
Various Antibiotics Bone and Joint Tissues Good penetration reported for most [3] A 2019 review concluded that most antibiotic classes (e.g., beta-lactams, fluoroquinolones, glycopeptides) achieve bone concentrations exceeding the MIC90 for common pathogens [3].

Detailed Experimental Protocols

The key data on this compound comes from a 1982 study with the following methodology [1]:

  • Objective: To determine the concentration of active this compound in the serosa and mucosa tissues of the Fallopian tube.
  • Subjects: 16 women undergoing hysterectomy.
  • Drug Administration: Patients received this compound therapy for 24 hours before surgery.
  • Sample Collection: Fallopian tube tissue was collected during surgery and dissected to separate the serosa and mucosa layers.
  • Analysis Method: A specific analytical method (not fully detailed, but refined from a comparison of different techniques) was adopted to quantify the concentration of the active drug in the tissue samples. The concentrations were then discussed in relation to the Minimum Inhibitory Concentration (MIC) values of microorganisms commonly found in salpingitis.

The following diagram illustrates the workflow of this key experiment:

G A Subject Enrollment (16 women undergoing hysterectomy) B This compound Administration (24 hours pre-surgery) A->B C Tissue Collection (Fallopian tube during surgery) B->C D Tissue Dissection (Separation into serosa and mucosa) C->D E Analytical Measurement (Quantification of active drug concentration) D->E F Data Analysis (Comparison with MIC values of pathogens) E->F

Experimental workflow for determining this compound concentration in Fallopian tube tissue [1].

Cross-Class Antibiotic Comparison

While a direct, multi-tissue, head-to-head study is lacking, some inferences can be made:

  • Compared to other Tetracyclines: Later-generation tetracyclines like doxycycline and minocycline are known to have enhanced tissue distribution due to their greater lipophilicity compared to older tetracyclines [2] [4]. Minocycline, in particular, has the highest lipophilicity in the class, which contributes to its excellent penetration into tissues like the skin and central nervous system [4] [5].
  • Broad Tissue Penetration of Antibiotics: A comprehensive review indicates that many antibiotic classes achieve sufficient concentrations in bone and joint tissues to be effective, including fluoroquinolones, lincosamides, glycopeptides (e.g., vancomycin), and oxazolidinones (e.g., linezolid) [3]. This suggests that while this compound penetrates certain tissues well, it is one of many agents with this capability.

The relationship between the properties of tetracyclines and their distribution can be summarized as follows:

G A Antibiotic Property B High Lipophilicity A->B C Tissue Distribution B->C leads to D1 Enhanced tissue penetration C->D1 D2 Good CNS penetration C->D2 D3 High skin concentration C->D3

Relationship between lipophilicity and tissue distribution in tetracycline antibiotics [2] [4] [5].

Key Insights for Professionals

For researchers and drug development professionals, the critical takeaways are:

  • This compound's documented tissue penetration is strong but specific, with robust data for female reproductive tract tissues [1].
  • Within the tetracycline class, penetration profiles are not equal. Newer agents like doxycycline and minocycline generally offer superior tissue distribution due to their optimized physicochemical properties [2] [4].
  • For infections in sites like bone and joints, many antibiotic classes beyond tetracyclines are documented to achieve effective concentrations, providing a wide array of therapeutic options [3].

References

validation of lymecycline anti-inflammatory effects in models

Author: Smolecule Technical Support Team. Date: February 2026

Anti-inflammatory Mechanisms of Lymecycline

The table below summarizes the key anti-inflammatory effects of this compound identified in the literature. These effects are shared across the tetracycline class but are a primary reason for this compound's use in dermatology [1] [2] [3].

Mechanism of Action Biological Effect Relevance to Disease
Inhibition of Matrix Metalloproteinases (MMPs) Chelates zinc ions, inhibiting the activity of MMPs (e.g., collagenases, gelatinases) [2]. Reduces tissue breakdown and damage in inflammatory conditions [2].
Modulation of Cytokines Reduces the production of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α [2]. Lowers the overall inflammatory response [2].
Suppression of Reactive Oxygen Species (ROS) Scavenges free radicals and prevents oxidative damage to cell structures [2]. Limits inflammation mediated by oxidative stress [2].
Inhibition of Leukocyte Chemotaxis Impairs the migration of inflammatory cells to the site of inflammation [2]. Reduces the number of activated immune cells in tissues [2].
Reduction of Nitric Oxide (NO) Inhibits inducible nitric oxide synthase (iNOS) activity, reducing cytotoxic NO production [2]. Prevents tissue injury and subsequent inflammation [2].

Experimental Models and Evidence

The anti-inflammatory properties of this compound and other tetracyclines are well-established in scientific literature, though specific model data for this compound is not detailed in the search results.

  • Inflammatory Skin Diseases: The efficacy of this compound in treating acne vulgaris and rosacea is attributed to its dual antibacterial action against Cutibacterium acnes and, crucially, its direct anti-inflammatory effects which reduce papules and pustules [1] [4] [3]. Its use is also reported in other dermatological conditions like perioral dermatitis and hidradenitis suppurativa for these reasons [5].
  • Mycobacterium marinum Infection: A 2023 publication mentions a successfully treated case of M. marinum nodular skin infection with this compound. The authors propose it as a new therapeutic tool, though they note that more studies are needed to confirm its efficacy, as this is a single reported case [1].

Research Workflow for Validating Anti-Inflammatory Effects

To comprehensively validate the anti-inflammatory effects of a drug like this compound, a standard experimental approach can be applied across different models, as inferred from the described mechanisms. The workflow below outlines this process.

cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models Start Experimental Objective: Validate Anti-inflammatory Effects InVivo In Vivo Studies Start->InVivo InVitro InVitro Start->InVitro In In Vitro Vitro Studies Studies , fillcolor= , fillcolor= A1 Cell Culture Systems: • Macrophages • Neutrophils • Keratinocytes A2 Treatment with Drug & Inflammatory Stimulus (e.g., LPS) A1->A2 A3 Assay Endpoints: • MMP Activity (Zymography) • Cytokine ELISA (TNF-α, IL-8) • Gene Expression (qPCR) A2->A3 DataAnalysis Data Analysis & Validation A3->DataAnalysis B1 Animal Models of Disease: • Acne (e.g., Rabbit Ear) • Psoriasis (Mouse Model) • Rheumatoid Arthritis InVivo->B1 B2 Administration of Drug B1->B2 B3 Outcome Measures: • Histology (Inflammation Score) • Tissue Cytokine Levels • Clinical Lesion Count B2->B3 B3->DataAnalysis Conclusion Confirm Mechanism of Action DataAnalysis->Conclusion InVitro->A1

References

×

Purity

85% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

602.25879342 Da

Monoisotopic Mass

602.25879342 Da

Boiling Point

928.1±65.0

Heavy Atom Count

43

Density

1.53

Appearance

Solid powder

Melting Point

192.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7D6EM3S13P

Drug Indication

Lymecycline is used for the treatment of acne in addition to other susceptible infections; propionibacterium is often the cause of acne. Some of the infections that can be treated with lymecycline include upper respiratory tract infections, urinary tract infections, bronchitis, chlamydial infections, and rickettsial infections.

Mechanism of Action

Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections.

Absorption Distribution and Excretion

Lymecycline is 77-88% absorbed after oral administration with a relative bioavailability of 70%. The Cmax of lymecycline is 2.1 mg/L and is achieved about 3 hours after administration. The AUC is 21.9 ± 4.3 mg·h/L.
Lymecycline is 25% eliminated in the urine. Based on being a member of the tetracycline drug class, fecal elimination is likely another route of elimination.
Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels. As a second-generation tetracycline, the concentration in the bile ranges from 10 to 25 times higher than plasma concentration. In general, the volume of distribution of tetracyclines ranges from 1.3–1.7 L/kg or 100–130 L.
Lymecycline is partially cleared by the kidneys, like other tetracyclines.

Wikipedia

Lymecycline

Biological Half Life

The half-life of lymecycline is approximately 8 hours.

Dates

Last modified: 04-14-2024
1. Kelhälä HL, Aho VTE, Fyhrquist N, Pereira PAB, Kubin ME, Paulin L, Palatsi R, Auvinen P, Tasanen K, Lauerma A. Isotretinoin and lymecycline treatments modify the skin microbiota in acne. Exp Dermatol. 2018 Jan;27(1):30-36. doi: 10.1111/exd.13397. Epub 2017 Sep 14. PMID: 28636791.

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.

Explore Compound Types